CopperPyrithione
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;1-hydroxypyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCWVQDOPICKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154592-20-8 | |
| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Copper Pyrithione
This guide provides a comprehensive technical overview of the core chemical properties and stability profile of Copper Pyrithione (CuPT). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights to support the evaluation and application of this potent biocide.
Introduction: The Dual Nature of Copper Pyrithione
Copper Pyrithione, a coordination complex of copper(II) with the pyrithione ligand, has garnered significant interest for its broad-spectrum antimicrobial activity.[1][2] Its utility spans from antifouling coatings to potential therapeutic applications.[2][3] However, harnessing its full potential requires a deep understanding of its chemical behavior—its solubility, how it withstands environmental and process-related stresses, and its compatibility with other formulation components. This guide delves into these critical aspects, providing both the "what" and the "why" behind the experimental methodologies used to characterize this versatile molecule.
The fundamental structure of Copper Pyrithione involves a central copper ion chelated by two pyrithione ligands, which are N-oxides of pyridine-2-thiol. This structure is key to its physical and chemical properties.
Figure 1: Chemical Structure of Copper Pyrithione.
Solubility Profile: A Tale of Two Phases
A critical parameter for any bioactive compound is its solubility, which dictates its formulation possibilities and bioavailability. Copper Pyrithione exhibits a distinct solubility profile, being sparingly soluble in aqueous media but showing enhanced solubility in certain organic solvents.
Aqueous Solubility
Copper Pyrithione's aqueous solubility is notably low.[3] This characteristic is advantageous for applications like antifouling paints, where slow leaching is desired.[4] However, for pharmaceutical applications, this low water solubility can be a significant hurdle.[3]
Recent research has explored the synthesis of PEG-substituted pyrithione copper(II) complexes to significantly increase aqueous solubility.[3] This approach demonstrates that structural modification can be a powerful tool to tailor the compound's properties for specific applications.
Organic Solvent Solubility
While quantitative data across a broad range of organic solvents is not extensively published, it is generally understood that Copper Pyrithione is more soluble in organic solvents such as ethanol and ether. Studies on copper(II) ions indicate they are weakly solvated by methanol and acetonitrile but more strongly solvated by dimethyl sulfoxide (DMSO).[5][6] This suggests that solvents with higher polarity and coordinating ability may offer better solubility for Copper Pyrithione.
Table 1: Solubility Characteristics of Copper Pyrithione
| Solvent System | Solubility | Remarks |
| Water | Very Low | A key feature for controlled-release applications.[3] |
| Ethanol, Ether | Better than water | Qualitative observations suggest moderate solubility. |
| Methanol, Acetonitrile | Weakly solvated | Implies limited to moderate solubility.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Strongly solvated | Likely to be a good solvent for solubilization.[5][6] |
Experimental Protocol: Determining Equilibrium Solubility
This protocol outlines a standardized method for determining the equilibrium solubility of Copper Pyrithione in various solvents, a crucial step in pre-formulation studies.
-
Preparation of Saturated Solutions:
-
Add an excess amount of Copper Pyrithione powder to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, DMSO).
-
Ensure enough solid is present to maintain a saturated state with undissolved particles.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the withdrawn sample through a 0.45 µm filter (or smaller, if necessary) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.
-
Analyze the diluted sample and calculate the concentration of Copper Pyrithione in the original saturated solution.
-
Stability Profile: Understanding Degradation Pathways
The stability of Copper Pyrithione under various stress conditions is paramount for ensuring its efficacy and safety in final formulations. Key aspects of its stability include its response to heat, light, and hydrolytic and oxidative environments.
Thermal Stability
Figure 2: Workflow for Thermogravimetric Analysis (TGA).
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol provides a methodology for assessing the thermal stability of Copper Pyrithione.[10][11]
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 10-30 mg of the Copper Pyrithione sample into a TGA pan.
-
Analysis Parameters:
-
Purge the furnace with an inert gas (e.g., dry nitrogen) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate, typically 10 °C/min.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset temperature of significant weight loss is considered the decomposition temperature.
-
Photochemical Stability
Copper Pyrithione is susceptible to degradation upon exposure to light. Studies have shown a rapid photodegradation in seawater, with a half-life estimated to be approximately 7.1 minutes.[11] This highlights the importance of protecting Copper Pyrithione-containing formulations from light. The primary degradation product upon photolysis is often 2,2'-dipyridyldisulfide.[1][7]
Figure 3: Simplified Photodegradation Pathway of Copper Pyrithione.
Experimental Protocol: Photostability Testing (ICH Q1B Guideline)
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[12][13][14][15]
-
Sample Preparation:
-
Place the Copper Pyrithione sample in a suitable container (e.g., quartz cell for solutions, thin layer on a petri dish for solids).
-
Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.
-
-
Exposure Conditions:
-
Expose the sample to a light source that produces both visible and UV output, as specified in ICH Q1B (e.g., xenon or metal halide lamp).
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Maintain a constant temperature to differentiate between thermal and photodegradation.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze for the remaining concentration of Copper Pyrithione and the formation of degradation products using a stability-indicating HPLC method.
-
Compare the results of the exposed sample to the dark control to determine the extent of photodegradation.
-
Hydrolytic Stability
Experimental Protocol: pH-Rate Profile for Hydrolysis
This protocol describes a method to evaluate the hydrolytic stability of Copper Pyrithione as a function of pH.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Incubation:
-
Prepare solutions of Copper Pyrithione in each buffer at a known concentration.
-
Store the solutions at a constant, elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation.
-
Include control samples stored at a lower temperature (e.g., 5 °C) to assess the initial concentration.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from each solution.
-
Immediately quench any further reaction (e.g., by dilution with a cold mobile phase).
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of Copper Pyrithione.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of Copper Pyrithione versus time.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of k versus pH to generate the pH-rate profile.
-
Oxidative Stability
Copper Pyrithione can be susceptible to oxidative degradation. The presence of oxidizing agents or conditions that promote the formation of reactive oxygen species can lead to the degradation of the pyrithione ligand.[1]
Experimental Protocol: Forced Oxidation Study
This protocol outlines a method to assess the oxidative stability of Copper Pyrithione.
-
Sample Preparation: Prepare a solution of Copper Pyrithione in a suitable solvent.
-
Stress Conditions:
-
Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).
-
Incubate the mixture at room temperature or a slightly elevated temperature for a defined period.
-
Include a control sample without the oxidizing agent.
-
-
Analysis:
-
At various time points, analyze the stressed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products formed due to oxidation.
-
Analytical Methodologies for Stability Assessment
A robust and validated analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of pyrithione-containing compounds and their degradation products.
Protocol: Stability-Indicating HPLC-UV Method
The following provides a starting point for developing a stability-indicating HPLC-UV method for Copper Pyrithione, based on methods for similar compounds.[18][19][20][21]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[19]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile and/or methanol).[19]
-
Flow Rate: Typically 1.0 mL/min.[19]
-
Detection Wavelength: Based on the UV-Vis spectrum of Copper Pyrithione, a wavelength of around 320 nm is often suitable for detection.[22]
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Drug-Excipient Compatibility
For pharmaceutical development, understanding the potential interactions between Copper Pyrithione and common excipients is critical to ensure the stability and safety of the final dosage form.[16] Techniques such as Differential Scanning Calorimetry (DSC) and HPLC are invaluable for these studies.[4][23][24]
Experimental Protocol: Drug-Excipient Compatibility Screening
This protocol describes a common approach for screening potential incompatibilities.[16][23][24]
-
Binary Mixture Preparation:
-
Prepare binary mixtures of Copper Pyrithione with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.
-
Prepare samples of the pure drug and each pure excipient as controls.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Analyze the pure components and the binary mixtures by DSC.
-
Heat the samples at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Compare the thermograms of the mixtures with those of the pure components. The appearance of new peaks, disappearance of existing peaks, or shifts in peak positions can indicate an interaction.
-
-
Isothermal Stress Testing with HPLC Analysis:
-
Store the binary mixtures under accelerated conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).
-
At specified time points, analyze the stored samples by a stability-indicating HPLC method.
-
Compare the chromatograms to those of the pure drug stored under the same conditions to identify any new degradation products or significant loss of the active ingredient.
-
Conclusion
The chemical properties and stability of Copper Pyrithione are complex and require careful characterization to ensure its effective and safe use. This guide has provided an in-depth overview of its solubility, stability under various stress conditions, and the analytical methodologies required for its assessment. By understanding these fundamental characteristics, researchers and formulation scientists can make informed decisions in the development of robust and efficacious products containing Copper Pyrithione. Further research to generate more quantitative data, particularly on solubility in a wider range of organic solvents, a precise thermal decomposition profile, and specific drug-excipient compatibility studies, will be invaluable to the scientific community.
References
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Mochida, K., Ito, K., Harada, K., & Fujii, K. (2010). Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete. PubMed. [Link]
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Mishra, A., Djoko, K. Y., Lee, Y., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Organic & Biomolecular Chemistry, 21(12), 2539-2544. [Link]
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Mishra, A., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Organic & Biomolecular Chemistry. [Link]
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Sari, A. A., et al. (2022). Photocatalytic and Kinetics Study of Copper Oxide on the Degradation of Methylene Blue Dye. Atlantis Press. [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
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Mishra, A., et al. (2023). Water-soluble copper pyrithione complexes as therapeutic agents. ResearchGate. [Link]
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Chaiyasat, P., & Phaechamud, T. (2020). Compatibility between Magnesium Stearate and Pharmaceutical Acidic Active Compounds/Excipients with DSC. ResearchGate. [Link]
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Claramunt, R. M., et al. (2005). Transfer thermodynamic study on the copper(II) ion from water to methanol, acetonitrile, dimethyl sulfoxide and pyridine. Journal of the Chemical Society, Faraday Transactions. [Link]
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Zheng, H., et al. (2022). Kinetic study of 2-nitrophenol photodegradation on Al-pillared montmorillonite doped with copper. PubMed. [Link]
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Mochida, K., et al. (2010). Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete. PubMed. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. IKEV. [Link]
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Fadel, M. A., et al. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ. [Link]
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(Author not provided). (Year not provided). THERMAL DECOMPOSITION ANALYSIS OF COPPER CONTAINING ADDITIVES MIXED WITH AMMONIUM PERCHLORATE A THESIS. ScholarWorks. [Link]
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Kumar, M., et al. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Journal of Pharmaceutical Research International. [Link]
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Kollár, M., et al. (2022). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. MDPI. [Link]
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Liu, Y., et al. (2024). Copper Pyrithione Induces Hepatopancreatic Apoptosis and Metabolic Disruption in Litopenaeus vannamei: Integrated Transcriptomic, Metabolomic, and Histopathological Analysis. MDPI. [Link]
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Ronduda, H., et al. (2022). Ketoprofen Photodegradation Kinetics Promoted by TiO2. MDPI. [Link]
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Vassiliadou, I., et al. (2015). Investigation of the thermal decomposition of printed circuit boards (PCBs) via thermogravimetric analysis (TGA) and analytical pyrolysis (Py–GC/MS). ResearchGate. [Link]
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Bolhuis, G. K., & Chow, K. (1993). Cellactose a co-processed excipient: a comparison study. PubMed. [Link]
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TA Instruments. (Year not provided). Drug – Excipient Incompatibility with Discovery X3. TA Instruments. [Link]
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Sahoo, U., et al. (2021). Development and validation of RP-HPLC method for determination of Zinc Pyrithione in shampoo. International Scientific Organization. [Link]
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Mali, B. (2017). Drug – Excipient compatibility study. AWS. [Link]
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Trnkova, L., et al. (2008). Study of Copper and Purine-Copper Complexes on Modified Carbon Electrodes by Cyclic and Elimination Voltammetry. PMC. [Link]
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Larsen, T., et al. (2004). Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seawater. ScienceDirect. [Link]
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FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
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Wang, Z., et al. (2022). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. NIH. [Link]
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(Author not provided). (2015). Investigation of the thermal decomposition of printed circuit boards (PCBs) via thermogravimetric analysis (TGA) and analytical pyrolysis (Py–GC/MS). ResearchGate. [Link]
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van der Westhuizen, J. H., & Weldegebriel, G. K. (2022). Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. ResearchGate. [Link]
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Bretti, C., et al. (Year not provided). Copper(II) hydrolysis constants. NECTAR COST. [Link]
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Singh, D., & Rana, D. (2022). Review of Solvation Studies of Copper (1) Complexes in Different Solvents and at Different Temperatures. IJRPR. [Link]
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Nakajima, K., et al. (1990). High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation. PubMed. [Link]
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Nakajima, K., et al. (1990). High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation. Semantic Scholar. [Link]
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Heidari, A. (2019). The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques. OAText. [Link]
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The Antimicrobial Spectrum of Copper Pyrithione: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Copper pyrithione (CuPT) is a coordination complex of copper and pyrithione that has garnered significant attention for its broad-spectrum antimicrobial activity. This technical guide provides an in-depth exploration of the antimicrobial properties of copper pyrithione, intended for researchers, scientists, and professionals in the field of drug development. The document delineates the compound's mechanism of action, its efficacy against a wide range of bacteria, fungi, and algae, and detailed methodologies for its evaluation. Furthermore, it addresses the critical aspects of microbial resistance and the synergistic potential of copper pyrithione with other antimicrobial agents. This guide is structured to provide not only a comprehensive overview but also practical, field-proven insights to facilitate further research and application of this potent biocide.
Introduction: The Emergence of a Broad-Spectrum Antimicrobial
Copper pyrithione is a highly effective biocide with pronounced growth-inhibiting activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and algae.[1] Its low solubility in water contributes to its durability in various applications, particularly in marine antifouling paints.[1] The growing concern over microbial resistance to conventional antibiotics has spurred interest in alternative antimicrobial agents like copper pyrithione, which presents a unique mechanism of action. This guide will systematically dissect the antimicrobial profile of copper pyrithione, offering a foundational understanding for its potential therapeutic and industrial applications.
Mechanism of Action: A Trojan Horse for Copper Ions
The primary antimicrobial mechanism of copper pyrithione lies in its function as a copper ionophore. Pyrithione, a bidentate chelator, forms a complex with copper, facilitating its transport across microbial cell membranes.[2][3][4] This process effectively shuttles toxic concentrations of copper into the cell, disrupting normal cellular processes.
Once inside the cell, the excess copper can induce a cascade of detrimental effects:
-
Generation of Reactive Oxygen Species (ROS): Elevated intracellular copper levels can catalyze the formation of highly reactive oxygen species, leading to oxidative stress and damage to vital cellular components such as DNA, proteins, and lipids.[5]
-
Inactivation of Iron-Sulfur Cluster Proteins: Copper can displace iron from the iron-sulfur clusters of essential enzymes, rendering them inactive.[2][4] This disruption of critical metabolic pathways is a key factor in its antimicrobial efficacy.
-
Membrane Damage: Although the primary mechanism is intracellular, high concentrations of copper pyrithione can also lead to membrane depolarization and damage.
The ionophoric activity of pyrithione is crucial; copper salts alone, such as copper chloride, exhibit significantly lower antimicrobial activity due to their limited ability to penetrate microbial cell walls.
Antimicrobial Spectrum: A Multi-Front Assault
Copper pyrithione exhibits a broad spectrum of activity, effectively inhibiting the growth of a diverse range of microorganisms.
Antibacterial Activity
Copper pyrithione is active against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is particularly notable against several of the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of nosocomial infections and are often multidrug-resistant.
| Bacterial Species | Strain | MIC (µM) |
| Escherichia coli | ATCC 25922 | 6.4 |
| Staphylococcus aureus | ATCC 29213 | 0.4 |
| Klebsiella pneumoniae | BAA 1705 | 12.8 |
| Acinetobacter baumannii | BAA 1605 | 12.8 |
| Pseudomonas aeruginosa | ATCC 27853 | >100 |
| Table 1: Minimum Inhibitory Concentrations (MICs) of Copper Pyrithione against ESKAPE Pathogens. Data sourced from Mishra et al., 2023.[6] |
It is important to note that the activity against Gram-negative bacteria can be lower, which is likely attributable to the additional outer lipopolysaccharide membrane that can impede the uptake of the complex.[6]
Antifungal Activity
Copper pyrithione is also a potent antifungal agent, inhibiting the growth of both yeasts and molds.[1] It has demonstrated efficacy against clinically relevant fungi such as Candida albicans and filamentous fungi like Aspergillus niger. The copper-pyrithione complex has been shown to inhibit the growth of the fungus Malassezia globosa, a key factor in dandruff.[5][7]
While specific MIC values for a broad range of fungi are not as extensively tabulated in publicly available literature as for bacteria, its widespread use in antifungal applications underscores its efficacy.
Antialgal Activity
The primary industrial application of copper pyrithione is in antifouling paints for marine vessels, which speaks to its potent antialgal properties.[5] It is effective against a variety of marine and freshwater algae, including diatoms such as Phaeodactylum tricornutum.[8] The mechanism of action in algae is presumed to be similar to that in other microbes, involving the disruption of cellular processes through the influx of copper ions. Quantitative data, such as EC50 values (the concentration that causes a 50% reduction in a measured effect, like growth), are crucial for assessing its environmental impact and efficacy in antifouling formulations.
Synergistic Effects: Enhancing the Antimicrobial Arsenal
A significant aspect of copper pyrithione's potential is its ability to act synergistically with other antimicrobial compounds. This can lead to enhanced efficacy, reduced required dosages, and potentially a lower risk of resistance development.
Notably, copper pyrithione has been shown to synergize with β-lactam antibiotics against resistant strains of bacteria.[6] It is thought to inactivate metallo-β-lactamases, enzymes that confer resistance to this class of antibiotics, by delivering copper ions to the bacterial cells.[8]
Factors Influencing Antimicrobial Activity
The antimicrobial efficacy of copper pyrithione can be influenced by several factors:
-
Presence of Other Metal Ions: The presence of other metal ions in the environment can impact the activity of copper pyrithione. For instance, the addition of copper can enhance its bactericidal effects.
-
pH: The pH of the medium can affect the stability and solubility of the copper pyrithione complex, which in turn can influence its bioavailability and antimicrobial activity.
-
Organic Matter: High concentrations of organic matter may reduce the efficacy of copper pyrithione by binding to the compound and reducing its availability to interact with microbial cells.
Microbial Resistance to Copper Pyrithione
While copper pyrithione's multi-targeted mechanism of action is thought to make the development of resistance more difficult than for single-target antibiotics, it is not impossible. Microorganisms have evolved mechanisms to tolerate high concentrations of heavy metals, including copper. These mechanisms include:
-
Reduced Uptake: Alterations in the cell membrane or cell wall that reduce the permeability to copper pyrithione.
-
Enhanced Efflux: The upregulation of efflux pumps that actively transport copper ions out of the cell.[9]
-
Intracellular Sequestration: The production of metal-binding proteins, such as metallothioneins, that can sequester copper ions and prevent them from reaching their cellular targets.[9]
-
Extracellular Chelation: The secretion of molecules that can bind to copper pyrithione outside the cell, preventing its uptake.[9]
The heavy use of copper-based antimicrobials in agriculture has been linked to the emergence of copper-resistant bacteria that can also exhibit resistance to antibiotics.[10] This underscores the importance of responsible use and the investigation of strategies such as alternating with other antimicrobials to mitigate the development of resistance.[10]
Experimental Protocols for Antimicrobial Spectrum Determination
Accurate and reproducible methods are essential for determining the antimicrobial spectrum of copper pyrithione. Due to its poor water solubility, standard protocols for antimicrobial susceptibility testing require modification.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[4] For water-insoluble compounds like copper pyrithione, the following protocol, adapted from CLSI guidelines, is recommended.[2][11][12]
Materials:
-
Copper Pyrithione (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Solvent toxicity control (broth with the highest concentration of DMSO used)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of copper pyrithione in 100% DMSO (e.g., 10 mg/mL). Ensure complete dissolution.
-
Serial Dilutions: Perform two-fold serial dilutions of the copper pyrithione stock solution in DMSO in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations.
-
Assay Plate Preparation: Add 95 µL of the appropriate broth (CAMHB or RPMI-1640) to each well of a sterile 96-well microtiter plate.
-
Compound Addition: Transfer 5 µL of each serially diluted copper pyrithione solution (and controls) to the corresponding wells of the assay plate. This will result in a final DMSO concentration that should not exceed 1% (v/v) to avoid solvent toxicity.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the assay plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific fungus being tested.
-
MIC Determination: The MIC is the lowest concentration of copper pyrithione at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a microplate reader.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
To determine whether copper pyrithione is microbicidal or microbistatic, an MBC or MFC assay can be performed following the MIC test.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under appropriate conditions.
-
The MBC or MFC is the lowest concentration of copper pyrithione that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Perspectives
Copper pyrithione stands out as a potent, broad-spectrum antimicrobial agent with a multifaceted mechanism of action that makes it a valuable tool in combating microbial growth in various settings. Its efficacy against bacteria, fungi, and algae, coupled with its synergistic potential, positions it as a compelling candidate for further research and development, particularly in an era of increasing antimicrobial resistance.
Future research should focus on expanding the quantitative data on its antifungal and antialgal spectrum. A deeper understanding of the specific mechanisms of resistance to copper pyrithione is also crucial for its long-term sustainable use. Furthermore, the development of novel formulations to enhance its bioavailability and targeted delivery could unlock its full therapeutic potential. As our understanding of this versatile compound grows, so too will its applications in safeguarding human health and industrial processes from microbial threats.
References
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Mishra, A., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Dalton Transactions, 52(10), 3045-3054. Available at: [Link]
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Mishra, A., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Royal Society of Chemistry. Available at: [Link]
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Dalecki, A. G., et al. (2021). The Promise of Copper Ionophores as Antimicrobials. mBio, 12(5), e02242-21. Available at: [Link]
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IRO Group Inc. (n.d.). Copper Pyrithione (CPT). Available at: [Link]
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Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. Antimicrobial Agents and Chemotherapy, 55(12), 5753-5760. Available at: [Link]
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The Impact of Copper Ions on the Activity of Antibiotic Drugs. (2023). Molecules, 28(13), 5183. Available at: [Link]
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Cervantes, C., & Gutierrez-Corona, F. (1994). Copper resistance mechanisms in bacteria and fungi. FEMS Microbiology Reviews, 14(2), 121-137. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Gupea. (n.d.). On the Efficacy and Ecotoxicity of Antifouling Biocides. Available at: [Link]
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Esaar International Pvt. Ltd. (2023). Benefits of Copper Pyrithiones in Anti Corrosive Paints. Available at: [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
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Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. PubMed. Available at: [Link]
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Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. ResearchGate. Available at: [Link]
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JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available at: [Link]
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ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of pyrithione (PT) against E. coli BW25113 and knockout strains in the presence of metals a. Available at: [Link]
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ResearchGate. (n.d.). Structure of copper-pyrithione complex (A) and the effects of.... Available at: [Link]
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ResearchGate. (n.d.). How do I measure MIC (micro dilution method) for a compound which is insoluble in Muller Hinton Broth ?. Available at: [Link]
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CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Characterization of the bioaccumulation and toxicity of copper pyrithione, an antifouling compound, on juveniles of rainbow trout. Available at: [Link]
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UCLA Newsroom. (2025). Copper antimicrobials can drive antibiotic resistance in bacteria, but there's a fix, scientists say. Available at: [Link]
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bioRxiv. (2025). Copper Driven Mutualism of Candida albicans and Staphylococcus aureus Interkingdom Biofilms. Available at: [Link]
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EUCAST. (n.d.). MIC Determination. Available at: [Link]
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ResearchGate. (n.d.). EC50 values of copper for different microalgae, obtained by different works. Available at: [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
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ResearchGate. (n.d.). Stress Response of Aspergillus niger Spores to Copper Surfaces and the Implications for Antifungal Surface Functionalization. Available at: [Link]
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YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. Available at: [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]
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ResearchGate. (n.d.). The corrosion promoting mechanism of Aspergillus niger on 5083 aluminum alloy and inhibition performance of miconazole nitrate | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Effects of zinc and copper pyrithione on microbial community function and structure in sediments. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Antimycotic Effect of Copper Oxide Nanoparticles on Candida albicans Biofilm. Available at: [Link]
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WUR eDepot. (2022). Toxicity of novel copper based algaecides to Daphnia magna. Available at: [Link]
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MDPI. (n.d.). Copper Effect on Microalgae: Toxicity and Bioremediation Strategies. Available at: [Link]
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MDPI. (n.d.). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Available at: [Link]
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"molecular structure of Copper Pyrithione"
An In-depth Technical Guide to the Molecular Structure of Copper Pyrithione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper Pyrithione, formally known as bis(1-hydroxy-2(1H)-pyridinethionato-S,O)copper(II), is a coordination complex of significant interest due to its broad-spectrum antimicrobial and antifouling properties. Its efficacy is intrinsically linked to its molecular architecture. This guide provides a detailed exploration of the molecular structure of Copper Pyrithione, delving into its coordination chemistry, isomerism, solid-state packing, and the advanced analytical techniques employed for its characterization. By synthesizing crystallographic data, spectroscopic insights, and computational analysis, we present a comprehensive structural profile intended to support further research and development in medicinal chemistry and materials science.
Introduction to Copper Pyrithione
Copper Pyrithione (CuPT) is a neutral coordination complex with the chemical formula C₁₀H₈CuN₂O₂S₂.[1] It consists of a central copper(II) ion coordinated by two pyrithione ligands.[2] Widely recognized for its use as an antifouling agent in marine paints and as an active ingredient in anti-dandruff shampoos, its potential has expanded into therapeutic areas, including anticancer and antibacterial applications.[3][4] The biological activity and physicochemical properties of CuPT, such as its extremely low aqueous solubility, are directly governed by its molecular structure and intermolecular interactions in the solid state.[5] A thorough understanding of this structure is therefore paramount for optimizing its existing applications and innovating new ones.
The Pyrithione Ligand: A Versatile Bidentate Chelator
The ligand in CuPT is pyrithione (PyS), also known as 1-Hydroxy-2-pyridinethione.[6] It is a bidentate chelator, meaning it binds to the central metal ion through two donor atoms.[7] In the case of CuPT, these donor atoms are the exocyclic sulfur and the oxygen of the N-oxide group.[6] This O,S-coordination mode forms a stable five-membered chelate ring with the copper ion, a key feature contributing to the overall stability of the complex.
Coordination Geometry and Isomerism of the [Cu(PyS)₂] Complex
The coordination of two bidentate pyrithione ligands to a central copper(II) ion results in a neutral, four-coordinate complex, [Cu(PyS)₂]. The geometry and isomerism of this complex are defining features of its structure.
Square Planar Coordination
Single-crystal X-ray diffraction studies have unequivocally established that the Cu(II) center in Copper Pyrithione and its derivatives adopts a square planar geometry.[8] This coordination is typical for d⁹ metal ions like Cu(II) where Jahn-Teller distortion favors this arrangement. The two pyrithione ligands lie in the same plane as the central copper ion.
Cis and Trans Isomerism
The arrangement of the two pyrithione ligands around the central copper ion can result in two geometric isomers: cis and trans.
-
Trans Isomer: The two sulfur atoms are positioned opposite each other (180° apart), as are the two oxygen atoms.
-
Cis Isomer: The like-donor atoms (S and O) are adjacent to each other (90° apart).
Crystallographic evidence indicates that the parent [Cu(PyS)₂] complex crystallizes exclusively in the trans configuration.[7][8] However, computational modeling suggests the energy difference between the cis and trans isomers is small, implying that bulk, non-crystalline samples likely contain a mixture of both.[9] Furthermore, modified versions of the complex, such as those with polyethylene glycol (PEG) chains, have been shown to co-crystallize with both cis and trans isomers present in the same unit cell.[7]
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A Technical Guide to Copper Pyrithione: Mechanisms and Methodologies in Fungal and Mildew Inhibition
Abstract: This technical guide provides a comprehensive overview of copper pyrithione (CuPT) for researchers, scientists, and formulation experts in the field of antimicrobial agent development. We will delve into the fundamental chemical properties, sophisticated mechanisms of action, and practical application strategies of CuPT as a potent fungicide and mildew inhibitor. This document is structured to serve as a detailed reference, offering not only established knowledge but also the causal reasoning behind experimental protocols and formulation choices. Emphasis is placed on providing actionable, self-validating methodologies for efficacy evaluation, grounded in authoritative scientific principles.
Introduction: The Role of Copper Pyrithione in Antimicrobial Science
Copper pyrithione, a metal complex of pyrithione, has established itself as a highly effective, broad-spectrum antimicrobial agent.[1] It exhibits pronounced inhibitory activity against a wide array of fungi (both yeasts and molds), bacteria (Gram-positive and Gram-negative), and algae.[1][2] While its most prominent application is in marine antifouling coatings, where it prevents the settlement and growth of marine organisms, its utility extends to the protection of plastics, sealants, textiles, and various solvent- or water-borne coatings from fungal and mildew degradation.[2][3]
The selection of copper pyrithione over other biocides, such as its zinc-based analogue, is often dictated by its superior stability in certain formulations and environments, particularly aqueous marine settings.[2] This guide aims to provide the scientific community with an in-depth understanding of its properties, the molecular basis of its efficacy, and the empirical methods used to validate its performance.
Physicochemical Properties
Copper pyrithione is a coordination complex where a central copper(II) ion is chelated by two pyrithione ligands. Understanding its physical and chemical characteristics is paramount for its effective formulation and application.
Table 1: Physicochemical Properties of Copper Pyrithione
| Property | Value / Description | Source(s) |
|---|---|---|
| Chemical Name | Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper | [4] |
| CAS Number | 14915-37-8 | [3][4] |
| Molecular Formula | C₁₀H₈CuN₂O₂S₂ | [5] |
| Molecular Weight | 315.86 g/mol | [5] |
| Appearance | Fine, light green to olive green crystalline powder.[3][4] | [3][4] |
| Solubility | Sparingly soluble to insoluble in water (e.g., 4.93 mg/L at 20°C).[1][5] Limited solubility in organic solvents like ethanol and ether.[4] | [1][4][5] |
| Density | ~1.81 g/cm³ at 22.5°C | [1][5] |
| Melting Point | >256°C (decomposes) | [5] |
| Stability | Stable in the pH range of 6-8 and light-stable.[1][5] Decomposes at high temperatures and is sensitive to strong oxidants.[4] |[1][4][5] |
The low water solubility of copper pyrithione is a critical feature, contributing to its longevity in coatings by resisting leaching, which is particularly advantageous for marine paints.[2] However, this property also necessitates careful consideration during formulation to ensure homogeneous dispersion and bioavailability. Recent research has explored the synthesis of PEG-substituted pyrithione complexes to enhance aqueous solubility while retaining biological activity for other potential applications.[6]
Fungicidal Mechanism of Action
The efficacy of copper pyrithione is not merely due to the presence of copper; it is the result of a sophisticated delivery mechanism where the pyrithione ligand acts as an ionophore, shuttling copper across the fungal cell membrane.[7][8] This process circumvents the cell's natural defenses against metal toxicity and leads to a cascade of disruptive intracellular events.
The prevailing mechanistic model, supported by extensive research on the related zinc pyrithione (ZPT), suggests the following sequence of events[7][9][10]:
-
Ionophore Activity: Pyrithione has a high affinity for copper.[9] In the presence of trace amounts of copper in the extracellular environment, it can form a copper pyrithione complex. This lipophilic complex can then readily diffuse across the fungal plasma membrane.[8]
-
Increased Intracellular Copper: Once inside the cell, the complex dissociates, leading to a significant increase in the intracellular concentration of copper ions.[7] The pyrithione ligand can then shuttle back out of the cell to transport more copper, acting as a catalyst for copper influx.
-
Targeting of Iron-Sulfur (Fe-S) Proteins: The primary targets of this copper-induced toxicity are vital iron-sulfur cluster-containing proteins.[7][10] These proteins are fundamental to numerous cellular processes, including mitochondrial respiration (e.g., aconitase in the TCA cycle) and DNA synthesis and repair.
-
Enzyme Inactivation and Oxidative Stress: Copper ions can displace the iron atoms within these Fe-S clusters, leading to the inactivation of the enzymes. This disruption of essential metabolic pathways inhibits fungal growth and viability.[7] The disruption of mitochondrial function can also lead to the generation of reactive oxygen species (ROS), inducing further cellular damage.[11]
This mechanism highlights a key insight: copper pyrithione's potency is derived from its ability to induce copper toxicity by targeting a different, yet essential, metal-dependent system within the fungal cell.
Synthesis and Formulation Strategies
Chemical Synthesis
Copper pyrithione can be synthesized through several routes. A common laboratory and industrial method involves the reaction of zinc pyrithione with a copper salt, such as copper sulfate, in the presence of a binder.[12] An alternative pathway starts with the oxidation of 2-chloropyridine to 2-chloropyridine N-oxide, followed by reaction with sodium hydrosulfide and subsequent complexation with a copper(II) salt.[13]
Formulation Considerations
Effective formulation is crucial for maximizing the performance of copper pyrithione. Key objectives include ensuring stability, achieving uniform distribution, and controlling the release rate of the active ingredient.
-
Dispersion: Due to its low water solubility, CuPT is typically supplied as a micronized powder for dispersion in liquid formulations like paints and coatings.[1] The use of appropriate wetting and dispersing agents is essential to prevent agglomeration and ensure a homogeneous mixture.
-
Stability: In paint formulations, particularly those containing cuprous oxide, there can be a risk of gelation during storage.[2] Careful control of the formulation chemistry, including the amount of water, is necessary to create a stable product.[2]
-
Controlled Release: In antifouling paints, the binder system is designed to ablate or polish away slowly, continuously exposing fresh biocide at the surface. The choice of binder (e.g., self-polishing copolymers) directly influences the release rate and, consequently, the long-term efficacy of the coating.
-
Particle Size: The particle size of the copper pyrithione can influence its biological activity and interaction with the formulation matrix.[12]
Efficacy Evaluation: Protocols and Methodologies
Validating the fungicidal and mildew-inhibiting properties of copper pyrithione requires robust and reproducible experimental protocols. Both in-vitro and in-vivo models are essential to fully characterize its activity.
Quantitative Efficacy Data
The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. It represents the lowest concentration of the agent that prevents visible growth of a microorganism.
Table 2: Reported MIC Values of Copper Pyrithione Against Various Microorganisms
| Microorganism | Type | MIC (ppm) |
|---|---|---|
| Aspergillus niger | Mold | 20 |
| Aspergillus flavus | Mold | 20 |
| Aspergillus versicolor | Mold | 18 |
| Penicillium citrinum | Mold | 8 |
| Chaetomium globosum | Mold | 6 |
| Trichoderma viride | Mold | 8 |
| Cladosporium herbarum | Mold | 6 |
| Saccharomyces cerevisiae | Yeast | 6 |
| Staphylococcus aureus | Gram-positive Bacteria | 6 |
| Bacillus subtilis | Gram-positive Bacteria | 8 |
| Escherichia coli | Gram-negative Bacteria | 8 |
| Pseudomonas fluorescens | Gram-negative Bacteria | 18 |
(Data sourced from ChemicalBook)[5]
Experimental Protocol: In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of copper pyrithione against a target fungal species, based on established methodologies.[9][14]
Causality and Self-Validation: This method is self-validating through the inclusion of positive (no drug) and negative (no organism) controls. The serial dilution provides a clear dose-response relationship, and the use of a growth indicator like resazurin provides an objective, colorimetric endpoint, reducing subjective interpretation.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of copper pyrithione powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The insolubility in aqueous media necessitates an organic solvent for the initial stock.
-
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of appropriate sterile fungal growth medium (e.g., Sabouraud Dextrose Broth for general fungi, mDixon for Malassezia species) to each well.[9]
-
Create a serial two-fold dilution of the copper pyrithione stock solution directly in the plate. For example, add 100 µL of the stock to the first well, mix, transfer 100 µL to the second well, and repeat across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculum Preparation:
-
Grow the target fungus in liquid medium to the mid-logarithmic phase.
-
Adjust the concentration of the fungal suspension with sterile medium to a standardized concentration (e.g., 1 x 10⁵ cells/mL), typically verified by spectrophotometry (OD₆₀₀) or hemocytometer count.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compound.
-
Include control wells: a positive control (medium + inoculum, no drug) and a negative control (medium only).
-
Seal the plate and incubate at the optimal temperature for the fungus (e.g., 30°C) for 24-48 hours, or until robust growth is observed in the positive control well.[9]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of copper pyrithione at which there is no visible turbidity (growth).
-
For a more quantitative and objective reading, a metabolic indicator dye such as resazurin or XTT can be added. A color change (or lack thereof) indicates metabolic activity (i.e., cell viability).
-
Experimental Protocol: In-Vivo Efficacy Model (Dermatophytosis)
This protocol describes a representative animal model to evaluate the topical efficacy of a copper pyrithione formulation, adapted from established methods for testing antifungal agents against skin infections.[15]
Causality and Self-Validation: The use of a vehicle control group is critical for self-validation, as it isolates the therapeutic effect of the active ingredient (CuPT) from the effects of the formulation base. The untreated control group tracks the natural progression of the infection. Randomization of animals into groups minimizes bias. Efficacy is measured by both clinical scoring and mycological examination, providing a dual-endpoint validation.
Methodology:
-
Animal Model and Acclimatization:
-
Select a suitable animal model, such as Hartley guinea pigs.
-
Acclimatize the animals for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Infection Procedure:
-
Anesthetize the animals.
-
Shave an area on the dorsum (back) of each animal.
-
Gently abrade the shaved skin with sterile sandpaper to break the stratum corneum, facilitating infection.
-
Prepare an inoculum of a relevant dermatophyte, such as Trichophyton rubrum, at a high concentration (e.g., 1 x 10⁷ spores/mL).
-
Apply a standardized volume (e.g., 100 µL) of the inoculum to the abraded skin area.
-
-
Treatment Groups and Formulation Application:
-
After infection is established (typically 3-5 days, characterized by visible lesions), randomly assign animals to treatment groups (n=5-10 per group):
-
Group 1: Untreated Control.
-
Group 2: Vehicle Control (formulation base without CuPT).
-
Group 3: Test Formulation (e.g., 1% Copper Pyrithione cream).
-
Group 4: Positive Control (a commercially available antifungal cream).
-
-
Apply a precise amount of the respective formulation to the lesion area once or twice daily for a predetermined period (e.g., 14 days).
-
-
Efficacy Assessment:
-
Clinical Scoring: At regular intervals (e.g., every 3 days), score the severity of the skin lesions based on a defined scale (e.g., 0=no lesion, 1=slight erythema, 2=moderate erythema and scaling, 3=severe erythema, scaling, and crusting).
-
Mycological Examination: At the end of the treatment period, euthanize the animals. Excise a skin biopsy from the lesion site.
-
Divide the biopsy sample: one part for fungal culture (plate on Sabouraud Dextrose Agar with antibiotics to confirm the presence or absence of viable fungi) and the other part for histopathological examination (e.g., using PAS staining to visualize fungal elements in the tissue).
-
-
Data Analysis:
-
Compare the clinical scores and fungal culture results between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in both clinical score and fungal burden in the CuPT group compared to the vehicle control indicates efficacy.
-
Safety, Toxicology, and Regulatory Overview
Toxicological Profile
While effective as a biocide, copper pyrithione is also associated with potential toxicity, necessitating careful handling and risk assessment.
-
Human Health: It is classified as moderately toxic through ingestion, inhalation, and skin contact.[5] It can cause skin and eye irritation.[16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection when handling the powder, is mandatory.[16]
-
Environmental Toxicity: Copper pyrithione is very toxic to aquatic organisms, with long-lasting effects.[17] Its primary use in antifouling paints leads to its direct release into the marine environment, where it can disrupt cellular processes in non-target species.[18][19] Mitochondria are considered a primary target of its toxicity in aquatic animals.[19]
Regulatory Status
The regulatory landscape for copper pyrithione is jurisdiction-dependent.
-
European Union: Copper pyrithione is approved as an active substance for use in biocidal products of product-type 21 (antifouling products) under the Biocidal Products Regulation (EU) No 528/2012.[20][21] This approval is subject to periodic renewal.[20]
-
United States: The regulatory status can be more complex. While it is used, there are increasing environmental concerns. For instance, the state of Washington has legislation that could potentially restrict the use of copper-based antifouling paints on recreational boats pending the availability of safer, effective alternatives.[22] It is not approved by the U.S. EPA for all applications.[23]
Conclusion
Copper pyrithione stands as a potent and versatile fungicide and mildew inhibitor, with a well-documented mechanism of action centered on copper ionophore activity and the disruption of essential iron-sulfur proteins. Its effectiveness, particularly in challenging applications like marine coatings, is well-established. However, its utility must be balanced with careful consideration of its toxicological profile and the evolving regulatory environment. For the research and development professional, a thorough understanding of its chemical properties, biological activity, and the robust methodologies required to validate its performance is essential for harnessing its benefits while mitigating risks. Future innovations may focus on novel delivery systems or chemical modifications that enhance efficacy and improve its environmental and safety profile.
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- National Center for Biotechnology Information. CopperPyrithione. PubChem Compound Database.
- Apollo Scientific. (2022, May 16). Copper pyrithione Safety Data Sheet.
- Betts, J. W., et al. (2025, October 8). Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. RSC Publishing.
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- Google Patents. (CN102702094A) Synthesis method of copper pyrithione.
- ResearchGate. (2025, August 5). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins.
- PubMed. (2011). Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins.
- Hep Journals. (2024, August 6). Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview.
- Royal Society of Chemistry. Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Organic & Biomolecular Chemistry.
-
ChemicalBook. (2023, March 17). Copper Pyrithione:Properties,Preparation,First aid measures. Retrieved from [Link]
- Wikipedia. Antifungal.
- PubMed. (2011). The antifungal mechanism of action of zinc pyrithione.
- EUR-Lex. (2025, September 11). Commission Implementing Decision (EU) 2025/1778.
- ResearchGate. (2023, December 11). Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress.
- Bisley International. Product Information Copper Pyrithione 97%.
- Copper Development Association Inc. (2000, September). Copper in Third-Generation Antifoulants For Marine Coatings.
- Lonza. Copper Pyrithione vs. Zinc Pyrithione: Choosing the Right Biocide.
- ResearchGate. (A) Synthesis of copper pyrithione complexes.
- American Coatings Association. Use of Copper-Based Antifouling Paint.
- ASM Journals. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. Antimicrobial Agents and Chemotherapy.
- National Center for Biotechnology Information. (2021, September 5). In Vitro Evaluation of Antibacterial and Antifungal Activity of Biogenic Silver and Copper Nanoparticles.
- Esaar International Pvt. Ltd. Copper and Zinc Pyrithione.
- PubMed. (2018). In vivo antifungal activity of dipyrithione against Trichophyton rubrum on guinea pig dermatophytosis models.
- ResearchGate. The use of copper as a biocide in marine antifouling paints.
- Lexology. (2015, October 9). Approval of copper pyrithione and clothianidin as active substances [EU].
- Washington State Department of Ecology. (2024, January). Antifouling Boat Paints: Update 2024.
- National Center for Biotechnology Information. (2022, November 1). Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans.
- ResearchGate. (2020). In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings.
- ResearchGate. (2024, February 9). Potential Antifungal Effect of Copper Oxide Nanoparticles Combined with Fungicides against Botrytis cinerea and Fusarium oxysporum.
- European Copper Institute. (2019, September 2). Is copper a biocide?.
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Methodological & Application
Application Notes & Protocols: Copper Pyrithione in Marine Antifouling Paint Formulations
Introduction: The Role of Copper Pyrithione in Modern Antifouling Systems
Biofouling, the undesirable accumulation of marine organisms on submerged surfaces, poses significant economic and environmental challenges. It increases the hydrodynamic drag on ship hulls, leading to substantial increases in fuel consumption and associated greenhouse gas emissions. Historically, antifouling strategies relied on highly effective but environmentally persistent biocides like tributyltin (TBT), which was globally banned due to its severe ecotoxicological effects.
In the post-TBT era, copper compounds have become the cornerstone of antifouling technology. Copper Pyrithione (CuPT) has emerged as a highly effective "booster" biocide, often used in conjunction with copper oxides to provide broad-spectrum protection.[1] CuPT is a metal complex known for its potent activity against the soft-fouling organisms, such as algae and fungi, that can be resistant to copper oxides alone.[2][3] Its low water solubility and stability make it a durable and long-lasting component in paint films.[2] This document serves as a technical guide for researchers and formulators on the mechanism, application, and evaluation of Copper Pyrithione in marine antifouling coatings.
Core Mechanism of Antifouling Activity
The efficacy of Copper Pyrithione stems from its ability to disrupt fundamental cellular and metabolic processes in fouling organisms. Its mode of action is multifaceted, targeting multiple pathways to inhibit growth and settlement.
2.1 Disruption of Ion Transport and Cellular Homeostasis The primary mechanism involves the disruption of membrane transport processes. The pyrithione molecule acts as an ionophore, facilitating the transport of metal ions (like copper) across cell membranes.[4] This influx of copper ions disrupts the delicate ionic balance within the cell, leading to a cascade of toxic effects.
2.2 Generation of Oxidative Stress Once inside the cell, excess copper ions are a potent catalyst for the generation of Reactive Oxygen Species (ROS), such as superoxide radicals and hydrogen peroxide.[5][6] This surge in ROS overwhelms the organism's antioxidant defenses, causing widespread damage to critical cellular components:
-
Lipid Peroxidation: Damage to cell membranes, compromising their integrity and function.[5]
-
Protein Damage: Oxidation of proteins, leading to enzyme inactivation and disruption of metabolic pathways.
-
DNA Damage: Damage to genetic material, impairing reproduction and survival.
2.3 Inhibition of Photosynthesis and Respiration In algae, a primary target of CuPT, the compound directly interferes with the photosynthetic apparatus. Elevated intracellular copper levels inhibit chlorophyll synthesis and damage the chloroplast membrane, severely impairing the alga's ability to produce energy.[5] Similarly, CuPT can disrupt mitochondrial function, inhibiting cellular respiration in a wide range of fouling organisms.[4] This dual attack on energy production pathways is a key reason for its broad-spectrum activity.[7]
Diagram: Mechanism of Action of Copper Pyrithione
Caption: CuPT leaches from paint, disrupts cell membranes, causes a surge in ROS, and damages key organelles.
Formulation and Physicochemical Properties
Successful incorporation of CuPT into a paint formulation requires an understanding of its physical properties and compatibility with other coating components.
3.1 Physicochemical Data The following table summarizes key properties of Copper Pyrithione powder.
| Property | Value | Source |
| CAS Number | 14915-37-8 | [7] |
| Appearance | Light green crystalline powder | [2] |
| Molecular Formula | C₁₀H₈N₂O₂S₂Cu | N/A |
| Molar Weight | 315.8 g/mol | N/A |
| Melting Point | >270°C (decomposes) | [7] |
| Water Solubility | Insoluble | [2] |
| Stability | More stable than Zinc Pyrithione in aqueous environments | [2] |
3.2 Formulation Protocol: Laboratory-Scale Self-Polishing Copolymer (SPC) Paint
This protocol provides a representative method for creating a lab-scale batch of an SPC antifouling paint incorporating CuPT. SPC paints are designed to hydrolyze at a controlled rate in seawater, continuously exposing a fresh layer of biocide.[1]
Materials & Equipment:
-
High-speed disperser with a Cowles blade
-
Laboratory balance (0.01g accuracy)
-
Paint shaker
-
Silyl acrylate or Zinc acrylate copolymer resin
-
Xylene, Butyl Acetate (solvents)
-
Cuprous Oxide (primary biocide)
-
Copper Pyrithione (booster biocide)
-
Zinc Oxide (polishing control agent, pigment)
-
Titanium Dioxide (pigment)
-
Bentonite clay (rheology modifier)
-
Plasticizers, wetting agents, and dispersants
Step-by-Step Procedure:
-
Resin Solubilization: In a suitable mixing vessel, charge the silyl/zinc acrylate resin and the required amount of xylene and butyl acetate. Mix at low speed until the resin is fully dissolved.
-
Pigment & Additive Dispersion (Grind Stage):
-
Increase the disperser speed to create a vortex.
-
Slowly add the rheology modifier (bentonite clay) and allow it to fully incorporate.
-
Sequentially add the wetting and dispersing agents.
-
Gradually add the pigments: Titanium Dioxide and Zinc Oxide.
-
Add the primary biocide, Cuprous Oxide.
-
Finally, add the Copper Pyrithione powder.
-
-
High-Speed Dispersion: Increase the disperser speed to the manufacturer's recommended tip speed for pigment grinding (typically 18-25 m/s). Continue dispersion until the desired fineness of grind is achieved (typically Hegman gauge reading of 5-6). This step is critical for ensuring the uniform distribution of biocides.
-
Let-Down Stage: Reduce the mixer speed and add any remaining solvent and plasticizers to adjust the paint to its final viscosity.
-
Quality Control: Measure and record the final paint properties: viscosity (Krebs units or Brookfield), density, and fineness of grind.
Causality Note: The order of addition is crucial. Wetting and dispersing agents are added before pigments and biocides to ensure each particle is properly coated, preventing agglomeration and ensuring a stable, uniform dispersion. High-speed dispersion provides the necessary shear energy to break down pigment clusters and achieve a fine, homogeneous mixture.
Performance Evaluation Protocols
Evaluating the performance of a CuPT-containing formulation involves assessing both its biological efficacy and its biocide release characteristics.
4.1 Protocol: Static Immersion Efficacy Testing (Adapted from ASTM D3623)
This test determines the ability of a coating to resist biofouling under real-world, stationary conditions.
Procedure:
-
Panel Preparation: Prepare multiple test panels (e.g., 15x30 cm fiberglass or PVC panels). Apply the antifouling paint system (anticorrosive primer + CuPT topcoat) according to the manufacturer's specified dry film thickness (DFT). Include a biocide-free control panel and a positive control (a known, effective commercial antifouling paint).
-
Curing: Allow the panels to cure for the recommended time (typically 7 days) under controlled temperature and humidity.
-
Deployment: Submerge the panels vertically in a marine environment with known fouling pressure. Ensure panels are at least 0.5 meters below the low tide mark and are not in contact with each other or the seabed.
-
Inspection & Rating: Inspect the panels at regular intervals (e.g., monthly). Remove panels from the water, gently rinse with seawater to remove loose sediment, and photograph them immediately.
-
Fouling Assessment: Rate the extent of both soft fouling (slime, algae) and hard fouling (barnacles, tubeworms) using a standardized rating scale (e.g., 0-100, where 100 is a completely clean surface).
4.2 Protocol: Leaching Rate Analysis (Adapted from ASTM D6442)
This protocol measures the rate at which biocides are released from the paint film, which is critical for predicting performance longevity and environmental impact.
Procedure:
-
Sample Preparation: Coat a cylindrical rotor with the test paint and cure as described above.
-
Leaching Apparatus: Place the painted rotor in a container of artificial seawater (ASTM D1141) of known volume and salinity.
-
Rotation: Rotate the cylinder at a constant speed (e.g., 60 rpm) to simulate water flow over a hull. Maintain a constant temperature.
-
Sampling: At specified time intervals (e.g., 1, 3, 7, 14, 21, 28, 45 days), remove a known volume of the seawater for analysis. Replenish the container with fresh artificial seawater.
-
Analysis: Quantify the concentration of copper (and/or pyrithione) in the collected seawater samples using a suitable analytical method such as Atomic Absorption Spectroscopy (AAS) for total copper or High-Performance Liquid Chromatography (HPLC) for CuPT.
-
Calculation: Calculate the leaching rate in micrograms per square centimeter per day (µg/cm²/day). The rate is expected to be high initially and then stabilize to a steady-state value.
Diagram: Experimental Workflow for Paint Evaluation
Caption: Workflow from paint formulation to performance data analysis.
Environmental and Toxicological Profile
While an effective biocide, the environmental fate and toxicity of CuPT are critical considerations for its responsible use.
5.1 Environmental Fate Copper Pyrithione degrades in the marine environment through several pathways, with photolysis (degradation by sunlight) being the most significant.[8] The photolytic half-life of CuPT in seawater is very short, estimated to be between 7 and 45 minutes depending on light intensity.[8][9][10] This rapid degradation in the water column helps to mitigate its environmental persistence. However, in sediments where light does not penetrate, degradation is much slower, and the compound can accumulate.[11]
5.2 Ecotoxicity CuPT exhibits high toxicity to a range of aquatic organisms, which is the basis of its antifouling action. However, this also means non-target organisms can be at risk.[11] Studies have shown it can cause developmental and reproductive toxicity in fish and invertebrates even at low concentrations.[8][12]
Ecotoxicity Data Summary:
| Organism Type | Species | Endpoint | Value (µg/L) | Source |
| Fish | Red Sea Bream (Pagrus major) | 96-h LC50 | 9.3 | [12] |
| Crustacean | Toy Shrimp (Heptacarpus futilirostris) | 96-h LC50 | 2.5 | [12] |
| Microalgae | Various | EC50 | 0.2 - 7.5 | [9] |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration to cause a 50% response.
These data underscore the importance of formulating paints with controlled leaching rates to ensure that the concentration of CuPT in the surrounding water remains below levels harmful to non-target marine life.
References
-
Esaar International. (2024). Copper Pyrithiones as Booster Biocides in Anti-Corrosive Paints. [Link]
-
LookChem. (n.d.). Copper Pyrithione: A Potent Biocide for Antifouling Paints and Industrial Applications. [Link]
-
MDPI. (2023). Copper Pyrithione Induces Hepatopancreatic Apoptosis and Metabolic Disruption in Litopenaeus vannamei: Integrated Transcriptomic, Metabolomic, and Histopathological Analysis. [Link]
-
Esaar International Pvt. Ltd. (2023). Benefits of Copper Pyrithiones in Anti Corrosive Paints. [Link]
-
American Coatings Association. (n.d.). Use of Copper-Based Antifouling Paint. [Link]
-
ResearchGate. (n.d.). The use of copper as a biocide in marine antifouling paints | Request PDF. [Link]
-
PubMed Central (PMC). (2023). Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress. [Link]
-
PubMed. (2002). Acute toxicity of pyrithione antifouling biocides and joint toxicity with copper to red sea bream (Pagrus major) and toy shrimp (Heptacarpus futilirostris). [Link]
-
Hep Journals. (2024). Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview. [Link]
-
Copper Development Association. (n.d.). Innovations: Copper in Third-Generation Antifoulants For Marine Coatings. [Link]
-
Southern California Coastal Water Research Project (SCCWRP). (2003). Copper emissions from antifouling paint on recreational vessels. [Link]
-
IVL Swedish Environmental Research Institute. (2014). Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. [Link]
-
ResearchGate. (2004). Effects of zinc and copper pyrithione on microbial community function and structure in sediments. [Link]
-
DiVA portal. (2014). Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. [Link]
-
PubMed Central (PMC) - NIH. (2019). Copper Effect on Microalgae: Toxicity and Bioremediation Strategies. [Link]
-
DiVA portal. (2014). Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. [Link]
-
Royal Society of Chemistry (RSC). (2020). Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. [Link]
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- 8. Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview [journal.hep.com.cn]
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- 11. Copper Pyrithione Induces Hepatopancreatic Apoptosis and Metabolic Disruption in Litopenaeus vannamei: Integrated Transcriptomic, Metabolomic, and Histopathological Analysis | MDPI [mdpi.com]
- 12. Acute toxicity of pyrithione antifouling biocides and joint toxicity with copper to red sea bream (Pagrus major) and toy shrimp (Heptacarpus futilirostris) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for Copper Pyrithione
An Application Guide to the Analytical Determination of Copper Pyrithione
Copper Pyrithione (CuPT) is a highly effective organometallic compound utilized primarily as a biocide. Its broad-spectrum activity against fungi, bacteria, and algae has cemented its use in applications ranging from antifouling paints for marine vessels to specialized material preservatives.[1] The efficacy and environmental fate of CuPT are directly linked to its concentration, making its precise and accurate quantification a critical task for quality control, environmental monitoring, and regulatory compliance.
This document serves as a detailed guide for researchers, analytical scientists, and formulation chemists, providing in-depth protocols and the scientific rationale behind the analytical methods for Copper Pyrithione detection. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating systems.
Core Challenge in Pyrithione Analysis: The Need for Chelation
A primary obstacle in the analysis of metal pyrithiones, including both zinc and copper variants, is their inherent reactivity and tendency to interact with analytical instrumentation. Direct injection of pyrithione complexes onto standard reversed-phase high-performance liquid chromatography (HPLC) systems can lead to poor peak shape, irreversible column adsorption, and interaction with stainless steel components.[2]
To circumvent this, the most reliable and widely adopted strategy involves a transchelation step. In this process, the pyrithione moiety is complexed with a copper(II) salt to form the stable and chromatographically well-behaved bis(1-hydroxy-2(1H)-pyridinethionato)copper(II) complex, often simply referred to as the copper pyrithione complex. This pre-column derivatization is the cornerstone of many successful HPLC-based methods, ensuring reproducible and accurate quantification.[2][3]
Chromatographic Methods: The Gold Standard for Quantification
Chromatographic techniques, particularly HPLC and LC-MS/MS, represent the most powerful and widely used approaches for the determination of Copper Pyrithione. They offer unparalleled specificity, sensitivity, and the ability to resolve the analyte from complex sample matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is the workhorse for routine quality control and quantification in formulated products where concentration levels are relatively high. The protocol is based on the conversion of the analyte to the stable copper pyrithione complex, followed by separation and detection.[3]
-
Chelation with Copper Sulfate: As discussed, this step is critical. It ensures that all pyrithione in the sample is converted to a single, stable chemical form that behaves predictably during chromatographic separation.[3]
-
Solvent Extraction: Chloroform or dichloromethane is used to selectively extract the nonpolar copper pyrithione complex from the aqueous sample matrix, concentrating the analyte and removing polar interferences.[2][3]
-
Reversed-Phase C18 Column: A C18 column provides the necessary hydrophobic stationary phase to retain the copper pyrithione complex, allowing for its separation from other components.
-
UV Detection at ~320 nm: The copper pyrithione complex exhibits strong absorbance in the UV region. Detection at or near 320 nm provides excellent sensitivity and selectivity for the analyte.[3]
-
Standard Preparation: a. Accurately weigh approximately 20 mg of Zinc Pyrithione (ZPT) or Copper Pyrithione (CuPT) reference standard into a 100 mL volumetric flask. b. Add 70 mL of methanol and sonicate for 10 minutes to dissolve. Dilute to the mark with methanol to create a stock solution.[4] c. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation (Example: Antidandruff Shampoo): a. Accurately weigh an amount of shampoo equivalent to ~20 mg of the active ingredient into a 100 mL volumetric flask. b. Add 70 mL of methanol and sonicate for 15-20 minutes to disperse the sample and dissolve the active ingredient. Dilute to the mark with methanol.[4] c. Filter the solution through a 0.45 µm PTFE syringe filter.
-
Derivatization (Transchelation): a. Pipette 10 mL of the prepared standard or sample solution into a 100 mL volumetric flask. b. Add 20 mL of a 1% (w/v) aqueous copper(II) sulfate solution. Swirl to mix and allow to stand for at least 1 hour for complete complex formation.[4] c. Add 50 mL of chloroform and shake vigorously for 10 minutes to extract the copper pyrithione complex into the organic layer.[3][4] d. Add chloroform to dilute to the 100 mL mark and mix well. e. Allow the layers to separate. Carefully transfer the lower chloroform layer to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV/Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Nucleosil 5 C18).[3]
-
Mobile Phase: Methanol:Water (60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or 25 °C.
-
Detection Wavelength: 320 nm.[3]
-
-
Analysis & Quantification: a. Construct a calibration curve by plotting the peak area of the copper pyrithione complex versus the concentration of the standards. b. Determine the concentration of copper pyrithione in the sample extract from the calibration curve. c. Calculate the final concentration in the original sample, accounting for all dilution factors.
Caption: HPLC-UV workflow for Copper Pyrithione analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-low detection limits, such as environmental water analysis or trace-level impurity profiling, LC-MS/MS is the method of choice.[6] It provides exceptional sensitivity and specificity by monitoring the fragmentation of the parent ion into specific product ions. This method can often analyze pyrithione directly or as its copper complex, depending on the system's inertness.[2][7]
-
Electrospray Ionization (ESI): ESI in positive mode is effective for ionizing the pyrithione molecule or its complexes, allowing for their transfer into the gas phase for mass analysis.[6]
-
Multiple Reaction Monitoring (MRM): MRM is the key to the method's selectivity. The mass spectrometer is programmed to isolate a specific parent ion (precursor ion) for the analyte and then detect only specific fragment ions (product ions) that are characteristic of the analyte's structure. This two-stage filtering process virtually eliminates matrix interferences.[6][7]
-
Gradient Elution: A gradient mobile phase (e.g., varying ratios of acetonitrile and water with a modifier like formic acid or ammonium acetate) is often used to achieve better peak resolution and faster analysis times, especially for complex samples.[8]
-
Standard and Sample Preparation: a. Prepare stock and working standards of Copper Pyrithione in a suitable solvent like methanol or acetonitrile. A concentration range of 50–2000 ng/mL is often appropriate.[6] b. Sample preparation may involve liquid-liquid extraction (for water samples) or a "dilute-and-shoot" approach for cleaner matrices after appropriate filtration.[2][6] For shampoos, a liquid-liquid extraction is recommended.[6]
-
Chromatographic Conditions:
-
Instrument: LC-MS/MS system with an ESI source.
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid or 20 mM Ammonium Acetate.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ion Transitions: These must be optimized for the specific instrument. For Zinc Pyrithione (often analyzed alongside its degradants), a transition might be m/z 317 -> 126. For Copper Pyrithione, the specific transitions would need to be determined during method development.
-
Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.
Alternative and Complementary Methods
While chromatography is dominant, other techniques have specific and valuable applications in the analysis of Copper Pyrithione.
Spectrophotometric Methods
For rapid screening or in settings without access to chromatography, UV-Vis spectrophotometry can be employed. This technique relies on the formation of a colored complex between copper ions and a chromogenic reagent.[9] While less specific than HPLC, it can be a cost-effective tool for estimating concentration. The protocol involves extracting the copper from the pyrithione complex and then reacting it with a color-forming agent like 4-(2-pyridylazo)resorcinol (PAR).[10]
Titration Methods
For determining the purity or assay of raw material (bulk CuPT), potentiometric titration is a highly accurate and reliable method. An iodometric titration, where the pyrithione complex is titrated with iodine, can be used. The endpoint is detected using a platinum electrode, providing a direct measure of the active substance content.[11] This method is excellent for high-concentration samples where high precision is required.
Method Validation and Performance Comparison
Every analytical method must be validated to ensure it is fit for its intended purpose.[12] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Below is a comparative summary of the typical performance characteristics for the discussed methods.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry | Potentiometric Titration |
| Primary Use | QC, Formulations | Trace Analysis, Environmental | Rapid Screening | Bulk Material Assay |
| Specificity | High | Very High | Low to Moderate | Moderate |
| Linearity Range | 1–300 µg/mL[5] | 50–2000 ng/mL[6] | 0.1–2.5 µg/mL (for Cu)[10] | High % w/w range |
| Typical LOD | ~1.9 µg/mL[5] | 20 ng/L (in water)[2] | ~0.05 µg/mL (for Cu) | Not applicable (Assay) |
| Typical LOQ | ~5.9 µg/mL[5] | 50 ng/mL (in shampoo)[6] | ~0.15 µg/mL (for Cu) | Not applicable (Assay) |
| Accuracy (% Recovery) | 98–102%[3][5] | 90–110%[6] | 98–102%[9] | >99.5% |
| Precision (%RSD) | < 2%[5] | < 10%[6] | < 2%[10] | < 0.5% |
| Key Advantage | Robust, Reliable | Ultimate Sensitivity | Simple, Low Cost | High Precision for Assay |
Conclusion
The selection of an analytical method for Copper Pyrithione is dictated by the specific requirements of the analysis, including the sample matrix, expected concentration range, and the required level of sensitivity and specificity. For routine analysis of formulated products, HPLC-UV following a copper chelation step is a robust and reliable choice. When trace-level detection is paramount, such as in environmental monitoring, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Simpler techniques like spectrophotometry and potentiometric titration serve important, specific roles in rapid screening and bulk material certification, respectively. By understanding the scientific principles and practical protocols behind each method, researchers can confidently generate accurate and defensible data for Copper Pyrithione.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. U.S. EPA. [Link]
-
Patil, S. et al. (2023). Development and validation of RP-HPLC method for determination of Zinc Pyrithione in shampoo. International Scientific Organization. [Link]
-
Unknown. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ZINC PYRITHIONE IN KETOCONAZOLE SHAMPOO BY RP-HPLC METHOD. PharmaTutor. [Link]
-
Thomas, K.V. (1999). Determination of the antifouling agent zinc pyrithione in water samples by copper chelate formation and high-performance liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry. UQ eSpace, The University of Queensland. [Link]
-
Zhang, T. et al. (2021). Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. RSC Publishing. [Link]
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Nakajima, K. et al. (1990). High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation. Semantic Scholar. [Link]
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Nakajima, K., Yasuda, T., & Nakazawa, H. (1990). High-performance liquid chromatographic determination of zinc pyrithione in antidandruff preparations based on copper chelate formation. Journal of Chromatography A, 502(2), 379-84. [Link]
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Unknown. (2018). Development and validation of liquid chromatography–tandem mass spectrometry method for simultaneous determination of zinc pyrithione and pyrithione in shampoos. Acta Chromatographica, 30(3). [Link]
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National Center for Biotechnology Information. (n.d.). CopperPyrithione. PubChem. [Link]
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Unknown. (n.d.). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Sciences of Conservation and Archaeology. [Link]
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Marín-Sáez, J. et al. (2018). Determination of pyrithione in natural waters by cathodic stripping voltammetry. ResearchGate. [Link]
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Al-Adely, K.J. (2012). Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. Asian Journal of Chemistry, 24(12), 5779-5782. [Link]
- Waldron, G.E. et al. (1995). Process for preparing copper pyrithione.
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Zhang, T. et al. (2021). Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. Chemical Science. [Link]
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Unknown. (2018). Development and validation of liquid chromatography–tandem mass Spectrometry method for simultaneous determination of zinc pyrithione and pyrithione in shampoos. ResearchGate. [Link]
- Unknown. (2012). Synthesis method of copper pyrithione.
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European Commission. (2015). Commission Implementing Regulation (EU) 2015/984. EUR-Lex. [Link]
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Zhang, L. et al. (2015). Determination of Ultra-Trace Amounts of Copper in Environmental Water Samples by Dispersive Liquid-Liquid Microextraction Combined with Graphite Furnace Atomic Absorption Spectrometry. MDPI. [Link]
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Walchem, Iwaki America Inc. (n.d.). Copper/Nickel Sensors. [Link]
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Al-Masoudi, W.A. et al. (2020). Spectrophotometric Determination of Cu(II) in Analytical Sample Using a New Chromogenic Reagent (HPEDN). ResearchGate. [Link]
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Moldovan, Z. et al. (2021). METHOD VALIDATION FOR COPPER DETERMINATION IN HUMAN HAIR SAMPLES THROUGH GRAPHITE FURNACE ATOMIC ABSORPTION SPECTROMETRY. UBB. [Link]
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Wang, L. et al. (2022). Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction. PMC - NIH. [Link]
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Reddy, K.H. et al. (2012). Spectrophotometric determination of copper(II) in ground water and food samples by using N'-(1-(pyridin-2 -yl)ethylidene)isonicotinohydrazide. Journal of Chemical and Pharmaceutical Research, 4(1), 353-360. [Link]
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Yamaguchi, Y. et al. (2006). Direct analysis of zinc pyrithione using LC-MS. Semantic Scholar. [Link]
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Tsegaye, M. et al. (2022). Molecularly Imprinted Electrochemical Sensor Electrodes Based on Poly-Pyrrole for Sensitive Detection of Morphine in Wastewater. MDPI. [Link]
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Ullah, R. et al. (2024). Method Development/ Validation and Uncertainty Measurement for Determination of Copper (Cu) Using Atomic Absorption Spectrophotometry Technique. Journal of Agriculture and Food Research. [Link]
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Quarles, C.D. et al. (2020). LC-ICP-MS method for the determination of "extractable copper" in serum. Metallomics, 12(9), 1437-1443. [Link]
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Kaczynski, P. et al. (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. [Link]
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Zhang, T. et al. (2021). Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. PMC - NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Copper Pyrithione Degradation by UV Radiation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Copper Pyrithione. This resource is designed to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address the challenges associated with the ultraviolet (UV) degradation of Copper Pyrithione. Our goal is to empower you with the knowledge and tools to ensure the stability and efficacy of your formulations.
Introduction to the Challenge: The UV Instability of Copper Pyrithione
Copper Pyrithione (CuPT) is a potent biocide valued for its broad-spectrum antifungal and antibacterial properties. However, a significant challenge in its application is its susceptibility to photodegradation upon exposure to UV radiation. This degradation can lead to a loss of bioactivity and the formation of byproducts, compromising the effectiveness of the final product.[1][2][3]
The photodegradation of CuPT is a rapid process, with studies in seawater showing a half-life of approximately 7.1 minutes under sunlight.[4] This process is primarily driven by the UV component of the light spectrum, particularly wavelengths between 320 and 355 nm.[4] The degradation mechanism involves the decomposition of the pyrithione molecule, leading to the formation of less toxic byproducts such as 2-pyridine sulfonic acid (PSA).[2] Understanding and mitigating this UV-induced degradation is crucial for maintaining the desired efficacy of Copper Pyrithione formulations.
This guide will provide a comprehensive overview of how to identify, troubleshoot, and ultimately overcome the challenges posed by CuPT photodegradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the UV-induced degradation of Copper Pyrithione.
Q1: What are the primary indicators of Copper Pyrithione degradation in my formulation?
A: Visual changes are often the first sign of CuPT degradation. A noticeable color shift, typically from its original green hue to a brown or even colorless state, can indicate decomposition.[3] However, relying solely on visual cues is insufficient for a definitive assessment. Quantitative analysis using methods like High-Performance Liquid Chromatography (HPLC) is essential to accurately determine the concentration of active Copper Pyrithione and to detect the presence of degradation products.[5]
Q2: What key factors accelerate the UV degradation of Copper Pyrithione?
A: Several factors can hasten the photodegradation of CuPT. The most significant are:
-
UV Light Intensity and Wavelength: Higher intensity UV radiation, particularly in the UVA and UVB ranges, significantly accelerates degradation.[4]
-
Solvent Environment: The nature of the solvent system can influence the stability of CuPT.
-
Presence of Other Substances: Co-existing substances in a formulation can either inhibit or accelerate photodegradation. For instance, the presence of other metal ions could potentially influence the stability of the CuPT complex.[6]
-
Oxygen Availability: The presence of oxygen can contribute to oxidative degradation pathways.
Q3: Can UV absorbers be used to protect Copper Pyrithione formulations?
A: Yes, incorporating UV absorbers is a viable and common strategy to enhance the photostability of formulations. These compounds function by absorbing harmful UV radiation and dissipating it as harmless heat, thereby shielding the active ingredient from photodegradation. The selection of a suitable UV absorber will depend on its compatibility with the overall formulation and its ability to absorb light in the UV spectrum responsible for CuPT degradation.
Q4: What is the recommended analytical method for quantifying Copper Pyrithione and its degradation products?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of Copper Pyrithione and its degradation byproducts.[5] This technique allows for the separation and precise measurement of the parent compound and its various degradation products. For more detailed structural information on the degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly effective.[1] Potentiometric titration is another reliable method for determining the concentration of pyrithione complexes.[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the formulation and use of Copper Pyrithione.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Scientific Rationale |
| Rapid loss of antimicrobial efficacy in light-exposed samples. | Photodegradation of Copper Pyrithione due to UV exposure. | 1. Conduct a Photostability Study: Quantify the concentration of CuPT over time in your formulation under controlled UV exposure using HPLC. This will confirm and quantify the degradation. 2. Incorporate a UV Absorber: Add a compatible UV absorber to your formulation to competitively absorb the damaging UV radiation. 3. Utilize Light-Blocking Packaging: Store and package the formulation in opaque or amber-colored containers to prevent exposure to ambient light. |
| Formulation undergoes a significant color change upon storage. | Decomposition of the Copper Pyrithione complex and the formation of colored byproducts. | 1. Identify Degradation Products: Use LC-MS to identify the chemical structures of the byproducts. This information can help elucidate the degradation pathway. 2. Evaluate Formulation Components: Systematically remove or replace other components in your formulation to determine if any are acting as photosensitizers. 3. Optimize Formulation pH: The stability of CuPT can be pH-dependent. Conduct a study to determine the optimal pH range for your specific formulation.[8] |
| Formation of precipitate in the formulation after UV exposure. | Generation of insoluble degradation products. | 1. Analyze the Precipitate: Isolate and identify the precipitate using analytical techniques such as FTIR or mass spectrometry. 2. Adjust the Solvent System: The solubility of both CuPT and its degradation products is dependent on the solvent. Experiment with different solvents or co-solvents to improve the solubility of all components.[9][10] 3. Consider Encapsulation: Encapsulating Copper Pyrithione in a protective matrix, such as a polymer, can shield it from UV radiation. |
| Inconsistent bioassay results between different batches of the same formulation. | Variable photodegradation due to inconsistent light exposure during manufacturing, storage, or handling. | 1. Standardize Light Exposure Conditions: Implement strict protocols to minimize and standardize light exposure throughout the entire lifecycle of the product. 2. Implement In-Process Quality Control: Regularly test the concentration of CuPT at critical stages of manufacturing using a validated analytical method to ensure batch-to-batch consistency. 3. Perform Accelerated Photostability Testing: Conduct accelerated stability studies under controlled conditions of light, temperature, and humidity as per ICH Q1B guidelines to predict shelf-life and ensure product robustness.[11][12][13][14][15] |
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess and improve the photostability of Copper Pyrithione formulations.
Protocol 1: Photostability Testing of a Copper Pyrithione Formulation
Objective: To quantify the degradation of Copper Pyrithione in a formulation under controlled UV and visible light exposure, in accordance with ICH Q1B guidelines.[11][12][13]
Materials:
-
Copper Pyrithione formulation
-
Photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., xenon arc lamp or a combination of fluorescent lamps)[14]
-
Calibrated radiometer/lux meter
-
UV-transparent sample containers (e.g., quartz cells)
-
Aluminum foil for dark controls
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Reference standard of Copper Pyrithione
Procedure:
-
Sample Preparation:
-
Place the Copper Pyrithione formulation in the UV-transparent containers.
-
Prepare a dark control by wrapping an identical sample container completely in aluminum foil.[12]
-
-
Exposure Conditions:
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[15]
-
-
Sampling:
-
At appropriate time intervals, withdraw aliquots from the exposed samples and the dark control.
-
-
HPLC Analysis:
-
Prepare a calibration curve using the Copper Pyrithione reference standard.
-
Dilute the collected samples to an appropriate concentration for HPLC analysis.
-
Inject the samples and standards into the HPLC system and measure the peak area corresponding to Copper Pyrithione.
-
-
Data Analysis:
-
Calculate the concentration of Copper Pyrithione in each sample at each time point using the calibration curve.
-
Plot the percentage of remaining Copper Pyrithione against time for both the exposed samples and the dark control to determine the extent of photodegradation.
-
Diagram of Photostability Testing Workflow:
Caption: Workflow for ICH Q1B compliant photostability testing of Copper Pyrithione.
Protocol 2: Evaluating the Efficacy of a UV Stabilizer
Objective: To determine the effectiveness of a UV stabilizer in preventing the photodegradation of Copper Pyrithione.
Materials:
-
Copper Pyrithione formulation base
-
UV stabilizer(s) of interest
-
Mixing equipment (e.g., homogenizer)
-
All materials listed in Protocol 1
Procedure:
-
Formulation Preparation:
-
Prepare a control formulation containing Copper Pyrithione without any UV stabilizer.
-
Prepare a series of test formulations with varying concentrations of the UV stabilizer(s). Ensure the stabilizer is thoroughly dispersed.
-
-
Photostability Testing:
-
Subject all formulations (control and test samples) to the photostability testing procedure described in Protocol 1 .
-
-
Data Analysis:
-
Quantify the remaining Copper Pyrithione in all formulations at each time point using HPLC.
-
Compare the degradation profiles of the formulations containing the UV stabilizer to the control.
-
Calculate the photoprotective effect of the stabilizer.
-
Diagram of UV Stabilizer Mechanism:
Caption: Protective mechanism of a UV stabilizer against Copper Pyrithione photodegradation.
Part 4: Data Interpretation and Further Considerations
The results from these protocols will provide valuable insights into the photostability of your Copper Pyrithione formulations. When interpreting your data, consider the following:
-
Kinetics of Degradation: Determine if the degradation follows a specific kinetic model (e.g., first-order), which can provide clues about the degradation mechanism.
-
Degradation Product Profile: A thorough analysis of the degradation products is crucial. The toxicity of these byproducts should be considered, as some may have their own toxicological profiles.[3][16]
-
Correlation with Bioactivity: It is essential to correlate the chemical degradation of Copper Pyrithione with a loss of its biological activity through relevant bioassays. This will help establish acceptable limits for degradation.
-
Regulatory Compliance: Ensure that your photostability testing and documentation adhere to the relevant regulatory guidelines, such as ICH Q1B, for new drug substances and products.[11][12][13][14][15]
By systematically addressing the challenges of UV-induced degradation, you can develop robust and effective Copper Pyrithione formulations that maintain their desired properties throughout their shelf life.
References
-
Toxicity and metabolism of copper pyrithione and its degradation product, 2,2 '-dipyridyldisulfide in a marine polychaete. (2025). ResearchGate. Retrieved from [Link]
-
Pyrithiones as antifoulants: environmental fate and loss of toxicity. (n.d.). PubMed. Retrieved from [Link]
-
Toxicity reduction of metal pyrithiones by near ultraviolet irradiation. (n.d.). PubMed. Retrieved from [Link]
-
Pyrithione metal (Cu, Ni, Ru) complexes as photo-catalysts for styrene oxide production. (n.d.). Nature. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH. Retrieved from [Link]
- Process for preparing copper pyrithione. (1995). Google Patents.
- Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seaw
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Water-soluble copper pyrithione complexes as therapeutic agents. (2023). ResearchGate. Retrieved from [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]
-
Influence of UV light irradiation on the corrosion behavior of electrodeposited Ni and Cu nanocrystalline foils. (2020). PubMed Central. Retrieved from [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube. Retrieved from [Link]
-
Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete. (n.d.). PubMed. Retrieved from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-MTS. Retrieved from [Link]
-
Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
CopperPyrithione | C10H10CuN2O2S2. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. (n.d.). RSC Publishing. Retrieved from [Link]
-
(PDF) Improvement of Photostability in Formulation: A Review. (2014). ResearchGate. Retrieved from [Link]
- Synthesis method of copper pyrithione. (2012). Google Patents.
-
Copper complexation inhibits fluoroquinolone photodegradation: An overlooked factor enhancing environmental persistence. (2025). PubMed. Retrieved from [Link]
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- 3. Toxicity reduction of metal pyrithiones by near ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06628F [pubs.rsc.org]
- 6. Copper complexation inhibits fluoroquinolone photodegradation: An overlooked factor enhancing environmental persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of pyrithione complexes – Reliable determination by potentiometric titration | Metrohm [metrohm.com]
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Technical Support Center: Optimizing Copper Pyrithione Dosage for Antifouling Efficacy
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for Copper Pyrithione (CuPT). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the dosage of CuPT for maximum antifouling efficacy. We will move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and design robust, self-validating experiments.
Section 1: Foundational Knowledge & Core FAQs
This section addresses the fundamental questions every formulator should consider before starting a dosage optimization study. Understanding these principles is critical to interpreting your results correctly.
Q1: What is the precise mechanism of action for Copper Pyrithione in preventing biofouling?
Copper Pyrithione is a broad-spectrum biocide effective against a wide range of marine fouling organisms, including algae, fungi, and bacteria.[1][2] Its primary mechanism is not simply the release of copper ions but a more complex process. The pyrithione molecule acts as an ionophore, a carrier that transports copper ions (Cu²⁺) across the cell membranes of fouling organisms.[3] This dramatically increases the intracellular concentration of copper, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[3] This targeted delivery system is what makes CuPT a highly effective biocide, even at relatively low concentrations compared to traditional copper oxides.[4]
Q2: What are the primary factors that influence the required dosage of Copper Pyrithione?
Optimizing the dosage of CuPT is a balancing act. The goal is to find the minimum effective concentration that provides long-term protection without overloading the coating or the environment. The key influencing factors are:
-
Coating Formulation: The type of polymer binder (e.g., self-polishing copolymers, contact leaching), solvents, and other additives directly impact the biocide's release rate.[4]
-
Leaching Rate: This is the most critical parameter. The efficacy depends on a steady, controlled release of the biocide over time.[5][6] An excessively high leaching rate depletes the biocide reserve quickly, while a rate that is too low will not prevent fouling.
-
Environmental Conditions: Seawater temperature, salinity, pH, and water flow all affect the rate at which the biocide leaches from the coating.[5] For example, increased salinity can enhance copper leaching.[5]
-
Target Fouling Community: The type and "pressure" of fouling organisms vary significantly by geographic location.[7] Areas with aggressive hard fouling (like barnacles) may require a different dosage strategy than those dominated by soft fouling (algae and slime).
Q3: How does the coating formulation's binder system interact with CuPT efficacy?
The binder is the backbone of the paint and controls the release of CuPT. There are two primary types:
-
Contact Leaching (Insoluble Matrix): In this system, the binder is insoluble. Seawater slowly penetrates the paint film, dissolving the CuPT particles it comes into contact with. The challenge here is that as the surface biocide leaches away, an inert, depleted layer of paint can form, hindering the release of deeper-lying biocide particles.
-
Self-Polishing Copolymer (SPC): These advanced binders are designed to slowly dissolve or "polish" away in seawater at a controlled rate.[8] This action constantly exposes a fresh layer of paint containing active CuPT, ensuring a consistent and predictable leaching rate over the coating's lifespan.[8] This is the industry standard for modern antifouling systems.[8] The dosage of CuPT in an SPC system must be carefully matched to the binder's polishing rate.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for addressing specific problems you may encounter during your formulation and testing phases.
Problem 1: Sub-optimal Antifouling Performance at Recommended Starting Doses
You've formulated a coating with a standard concentration of CuPT, but your static immersion panels show significant fouling after only a few months.
This workflow guides you through a logical process of elimination to identify the root cause of the performance failure.
Caption: Troubleshooting workflow for poor antifouling performance.
These values are intended as a starting point for your experiments. The optimal dosage will be formulation and environment-specific. A general critical release rate of 7 µg/cm²/day has been shown to be effective against macrofoulers in some European waters.[9][10]
| Fouling Pressure | Target Organisms | Typical CuPT Concentration (% by weight) | Target Leaching Rate (µg/cm²/day) |
| Low | Slime, soft algae | 2% - 5% | 5 - 10 |
| Medium | Green algae, tubeworms | 5% - 8% | 7 - 15 |
| High | Barnacles, hard fouling | 8% - 12% | > 15 |
Note: These are generalized ranges. Always validate with your specific formulation and test location.
This protocol is designed to determine the minimum effective concentration (MEC) of CuPT in your specific paint formulation. It is based on methodologies described in ASTM D6990.[7][11]
Objective: To evaluate the antifouling efficacy of a coating series with varying concentrations of Copper Pyrithione.
Materials:
-
Test panels (e.g., 10x30 cm PVC or fiberglass panels).
-
Your paint formulation's base components (binder, solvents, etc.).
-
Copper Pyrithione powder.
-
Control paint: A formulation with no biocide.
-
Reference paint: A proven, commercially available antifouling coating.
-
Paint application equipment (sprayer, roller, or brush).
-
Static immersion test rack for marine deployment.
-
High-resolution camera for documentation.
Methodology:
-
Formulation: Prepare a series of paint batches. We recommend a minimum of 5 concentrations plus controls. Example series: 0% (Control), 2%, 4%, 6%, 8%, 10% CuPT by weight. Also include your reference paint.
-
Panel Preparation: Prepare triplicate panels for each concentration. Ensure surfaces are clean, abraded, and primed according to standard practice.
-
Coating Application: Apply the paint series to the panels, ensuring a consistent dry film thickness (DFT) across all samples. Record the final DFT for each panel.
-
Curing: Allow panels to cure for the manufacturer-recommended time (typically 7 days) under controlled temperature and humidity. This is crucial for ensuring the paint film is stable before immersion.
-
Deployment: Securely attach the panels to a static immersion rack. Deploy the rack at your chosen marine test site. The location should be representative of the intended service environment.[7]
-
Evaluation: Inspect the panels monthly for the duration of the fouling season (typically 6-12 months).[11]
-
Data Analysis: Plot the average fouling rating against the CuPT concentration for each inspection interval. The concentration at which fouling is consistently and acceptably inhibited is your MEC for that environment.
Problem 2: Inconsistent Performance Across Different Environmental Conditions
Your coating performs well in temperate waters but fails in tropical, high-salinity environments.
The leaching of copper-based biocides is an electrochemical process influenced by the surrounding water chemistry.[4][5] Factors like temperature, salinity, and pH directly impact this rate.[5][12]
Caption: Key variables affecting the leaching rate and overall efficacy.
This laboratory-based protocol, adapted from principles in ASTM D6442, provides a controlled method to quantify the release rate of CuPT from your coating.[6]
Objective: To determine the average daily release rate of Copper Pyrithione from a coated surface under controlled conditions.
Materials:
-
Coated test cylinders or panels.
-
A temperature-controlled tank or vessel.
-
Natural or artificial seawater of a known salinity.
-
A mechanism for controlled water stirring or rotation of the sample (to simulate flow).
-
High-Purity water and acid for sample preservation.
-
Analytical instrumentation capable of measuring copper at low ppb levels (e.g., ICP-MS or GFAAS).
Methodology:
-
Sample Preparation: Coat a cylinder or panel of a known surface area with your test paint at a specified DFT. Cure as per Protocol 1.
-
Test Setup: Place the coated sample into a vessel containing a known volume of seawater. The volume should be sufficient to ensure that the biocide concentration does not become saturated during the test interval.
-
Incubation: Maintain the vessel at a constant temperature (e.g., 25°C) and stir the water at a constant rate for a 24-hour period.
-
Sample Collection: At the end of the 24-hour period, carefully remove an aliquot of the seawater. Acidify the sample immediately to preserve the copper for analysis.
-
Water Replacement: Replace the entire volume of seawater in the test vessel with fresh seawater to begin the next 24-hour cycle.
-
Analysis: Analyze the collected water samples to determine the total concentration of copper.
-
Calculation: Calculate the leaching rate using the following formula: Leaching Rate (µg/cm²/day) = (Copper Concentration (µg/L) * Volume of Water (L)) / (Surface Area of Sample (cm²) * Time (days))
-
Repeat: Continue this process for a minimum of 30-45 days to observe how the leaching rate stabilizes over time. Plot the daily leaching rate to generate a release curve.
Section 3: Advanced Topics & FAQs
Q4: Can I improve performance by combining Copper Pyrithione with other biocides?
Yes, this is a common and highly effective strategy. CuPT is often used as a "booster" biocide alongside a primary antifoulant like cuprous oxide.[4] Additionally, combining CuPT with zinc-based compounds, like Zinc Pyrithione (ZnPT), can produce a strong synergistic effect.[13] The presence of copper can cause ZnPT to convert to the more potent CuPT at the coating's surface, enhancing overall toxicity to fouling organisms.[14][15] This allows formulators to potentially reduce the total amount of biocide required while maintaining or even improving performance.
Q5: My coating seems to gel or become unstable after adding CuPT. What's happening?
Copper Pyrithione can sometimes react with certain components in a paint formulation, leading to instability or gelling.[1] This is often related to interactions with the binder or other additives. If you encounter this issue:
-
Verify Raw Material Quality: Ensure your CuPT and other raw materials meet specifications.
-
Order of Addition: Experiment with the order in which you add components during the manufacturing process. Sometimes, adding the CuPT at a different stage can prevent undesirable reactions.
-
Use a Dispersion Agent: Incorporating a suitable dispersing or anti-gelling agent can help stabilize the formulation.
-
Consult the Manufacturer: The supplier of your CuPT may have specific formulation guidelines or compatible additives to recommend.[1]
Q6: How do I ensure my dosage is environmentally responsible?
The goal of optimization is not just performance but also environmental stewardship. The key is to use the lowest possible dose that achieves the required service life. Over-formulating a coating leads to an unnecessarily high release of copper into the marine environment.[9][10] Regulatory bodies worldwide have maximum allowable leaching rates.[16] By conducting rigorous dose-response and leaching rate studies (Protocols 1 and 2), you generate the data needed to prove your formulation is both effective and compliant, minimizing its environmental impact.[16]
References
-
Singh, N., & Turner, A. (2009). Leaching of copper and zinc from spent antifouling paint particles. ResearchGate. [Link]
-
Esaar International Pvt. Ltd. (2023). Benefits of Copper Pyrithiones in Anti Corrosive Paints. Esaar International. [Link]
-
Ytreberg, E., et al. (2016). The use of copper as a biocide in marine antifouling paints. ResearchGate. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Anti-fouling paint for use on boat hulls - guidance document. APVMA. [Link]
-
ASTM International. (2020). Standard Practice for Evaluating Biofouling Resistance and Physical Performance of Marine Coating Systems (ASTM D6990-20). ASTM International. [Link]
-
Koizhanova, A., et al. (2023). Study of Factors Affecting the Copper Ore Leaching Process. MDPI. [Link]
-
UK Environment Agency. (n.d.). Environmental Problems from Antifouling Agents. GOV.UK. [Link]
-
Lagerström, M., et al. (2024). Investigation of critical copper release rates for dose optimization of antifouling coatings. ResearchGate. [Link]
-
Bao, V. W. W., et al. (2011). Synergistic toxic effects of zinc pyrithione and copper to three marine species: Implications on setting appropriate water quality criteria. ResearchGate. [Link]
-
Department of Agriculture, Water and the Environment. (n.d.). Antifouling performance standards for the Maritime industry. DCCEEW. [Link]
-
Koizhanova, A., et al. (2023). Study of Factors Affecting the Copper Ore Leaching Process. ResearchGate. [Link]
-
Mochida, K., et al. (2006). Acute toxicity of pyrithione antifouling biocides and joint toxicity with copper to red sea bream (Pagrus major) and toy shrimp (Heptacarpus futilirostris). Environmental Toxicology and Chemistry. [Link]
-
Lagerström, M., et al. (2024). Investigation of critical copper release rates for dose optimization of antifouling coatings. Journal of Coatings Technology and Research. [Link]
-
Readman, J. W. (2006). The environmental fate and effects of antifouling paint biocides. Taylor & Francis Online. [Link]
-
Al-Harahsheh, M. (2018). Leaching of Copper Ores: Effects of Operating Variables. University of Jordan Journals. [Link]
-
MaTestLab. (n.d.). ASTM D5479 Standard Practice for Testing Biofouling Resistance of Marine Coatings Partially Immersed. MaTestLab. [Link]
-
Mochida, K., et al. (2006). Acute toxicity of pyrithione antifouling biocides and joint toxicity with copper to red sea bream (Pagrus major) and toy shrimp (Heptacarpus futilirostris). ResearchGate. [Link]
-
Zhang, H., et al. (2020). Optimizing the Leaching Parameters and Studying the Kinetics of Copper Recovery from Waste Printed Circuit Boards. PubMed Central. [Link]
-
Endures. (n.d.). Performance testing of antifouling coatings. Endures. [Link]
-
Johnson, A., et al. (2015). The effects of copper pyrithione, an antifouling agent, on developing zebrafish embryos. Aquatic Toxicology. [Link]
-
Eurofins. (2024). Antifouling Paint Release Testing. Eurofins Regulatory Science Services. [Link]
-
Mishra, A., et al. (2020). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Organic & Biomolecular Chemistry. [Link]
-
Esaar International. (2024). Copper Pyrithiones as Booster Biocides in Anti-Corrosive Paints. Esaar International. [Link]
-
Copper Development Association. (n.d.). Innovations: Copper in Third-Generation Antifoulants For Marine Coatings. Copper.org. [Link]
-
LookChem. (n.d.). Copper Pyrithione: A Potent Biocide for Antifouling Paints and Industrial Applications. LookChem. [Link]
-
Kim, K., et al. (2023). Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress. Scientific Reports. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. copper.org [copper.org]
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- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
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- 16. apvma.gov.au [apvma.gov.au]
Technical Support Center: Synthesis of High-Purity Copper Pyrithione
Welcome to the technical support center for the synthesis of high-purity Copper Pyrithione (CuPT). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this potent biocide. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, ensuring you can achieve high purity and yield in your experiments.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of Copper Pyrithione.
Issue 1: Low Yield of the Final Copper Pyrithione Product
Question: My final yield of Copper Pyrithione is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in Copper Pyrithione synthesis can stem from several factors throughout the multi-step process. The primary synthesis route involves the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide, followed by a sulfhydrylation reaction to form the pyrithione ligand, and finally, chelation with a copper salt.[1] Inefficiencies at any of these stages will impact the final output.
Root Causes and Solutions:
-
Incomplete Oxidation of 2-chloropyridine: The initial oxidation step is critical. An incomplete reaction will leave unreacted 2-chloropyridine, which will not proceed to the subsequent steps.
-
Solution: Ensure the use of an effective catalyst and an appropriate amount of oxidizing agent (e.g., hydrogen peroxide). A patented method suggests using a solid molecular sieve catalyst, which can enhance the oxidation yield from 80% to as high as 98%.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of 2-chloropyridine.
-
-
Suboptimal pH in the Sulfhydrylation Step: The substitution of the chloro group with a thiol group is highly pH-dependent.
-
Solution: The sulfhydrylation reaction with a reagent like Sodium Hydrosulfide (NaHS) should be carried out under alkaline conditions. Maintain a pH in the range of 9-10 to facilitate the nucleophilic substitution.[1] Careful monitoring and adjustment of the pH with a base like sodium hydroxide (NaOH) are crucial.
-
-
Improper pH during Copper Chelation: The final step of chelating the pyrithione ligand with a copper salt is also pH-sensitive.
-
Solution: After the sulfhydrylation, the pH should be adjusted to a neutral or slightly acidic range (pH 6-7) before the addition of the copper salt solution (e.g., CuSO₄).[1] This ensures the efficient formation of the Copper Pyrithione complex.
-
-
Loss of Product during Work-up and Purification: The physical properties of the precipitated Copper Pyrithione can lead to losses during filtration and washing.
-
Solution: Address issues of gelatinous precipitate formation (see Issue 2) to improve filterability. Ensure thorough washing of the precipitate to remove impurities, but avoid excessive washing which can lead to dissolution of the product, as Copper Pyrithione has slight water solubility.
-
Issue 2: Formation of a Gelatinous Precipitate That is Difficult to Filter
Question: During the final precipitation of Copper Pyrithione, I'm getting a gelatinous product that clogs the filter paper and is difficult to handle. Why is this happening and what can I do to prevent it?
Answer: The formation of a gelatinous or thick, thixotropic precipitate is a common problem in Copper Pyrithione synthesis.[2] This is often attributed to the agglomeration of the Copper Pyrithione molecules through intermolecular interactions like hydrogen bonding.[2] This gel-like consistency leads to significant processing difficulties, including poor filterability and handling.[2]
Root Causes and Solutions:
-
Uncontrolled Precipitation: Rapid precipitation can lead to the formation of fine, amorphous particles that readily form gels.
-
Solution: Control the rate of addition of the copper salt solution to the pyrithione ligand solution. A slow, dropwise addition with vigorous stirring allows for the formation of more crystalline and larger particles that are easier to filter. A suggested addition rate is around 2 ml/minute.[2]
-
-
Absence of Crystal Habit Modifiers: The inherent properties of Copper Pyrithione can favor the formation of a gelatinous solid.
-
Solution: The use of surfactants during the precipitation step can act as crystal habit modifiers, preventing the formation of gels.[2] Surfactants are believed to interact with the Copper Pyrithione molecules, reducing their tendency to agglomerate.[2] Both nonionic and anionic surfactants have been shown to be effective.[2] The addition of a surfactant can result in a product with improved particle shape (e.g., platelets instead of needles), which enhances filterability and handling.[2]
-
-
Suboptimal Reaction Temperature: Temperature can influence the morphology of the precipitate.
-
Solution: Carrying out the precipitation at an elevated temperature, for instance around 70°C, can promote the formation of a more filterable product.[2]
-
Issue 3: Product Purity is Below 98%
Question: My final Copper Pyrithione product has a purity of less than 98% as determined by HPLC. What are the likely impurities and how can I improve the purity?
Answer: Achieving high purity is essential, especially for applications in pharmaceuticals and other regulated industries. Impurities in the final product can arise from unreacted starting materials, intermediates, side-products, or degradation products.
Potential Impurities and Purification Strategies:
-
Unreacted 2-chloropyridine and 2-chloropyridine-N-oxide: If the initial oxidation and subsequent sulfhydrylation steps are incomplete, these precursors will contaminate the final product.
-
Detection: These impurities can be detected and quantified using HPLC, comparing the retention times with those of authentic standards.
-
Prevention: As detailed in Issue 1, ensure complete reactions by optimizing reaction conditions (catalyst, pH, temperature) and monitoring the reaction progress.
-
-
Side-Products from Sulfhydrylation: Undesired side reactions can occur during the sulfhydrylation step, leading to related pyridine-based impurities.
-
Prevention: Strict control over the reaction temperature and pH is crucial to minimize the formation of by-products.
-
-
Degradation Products: Copper Pyrithione can degrade, especially when exposed to light.[3][4] A known degradation product is 2-pyridine sulfonic acid (PSA).[5]
Purification Protocol:
For achieving very high purity, a final purification step is often necessary.
-
Recrystallization: While Copper Pyrithione has low solubility in many common solvents, a suitable solvent system for recrystallization can be explored to remove impurities.
-
Preparative HPLC: For exacting purity requirements, preparative High-Performance Liquid Chromatography is an effective method for isolating the desired product from impurities.[8]
-
Thorough Washing: After precipitation, washing the filter cake with deionized water is essential to remove soluble inorganic salts and other impurities.[2]
Experimental Workflow & Data
Typical Synthesis Workflow for High-Purity Copper Pyrithione
The following diagram illustrates a typical workflow for the synthesis of high-purity Copper Pyrithione, incorporating best practices to overcome common challenges.
Caption: A streamlined workflow for the synthesis of high-purity Copper Pyrithione.
Table 1: Critical Parameters for Copper Pyrithione Synthesis
| Step | Parameter | Recommended Range | Rationale |
| Oxidation | Catalyst | Solid Molecular Sieve | High efficiency and easy recovery |
| Temperature | 50-70 °C | To ensure a reasonable reaction rate without excessive decomposition of H₂O₂ | |
| Sulfhydrylation | pH | 9-10 | Promotes the nucleophilic substitution of the chloro group |
| Temperature | 70-90 °C | To drive the reaction to completion | |
| Chelation | pH | 6-7 | Optimal for the formation of the copper complex |
| Temperature | 50-70 °C | Influences the precipitate's morphology and filterability | |
| Rate of Addition | Slow, dropwise | Prevents gel formation and promotes crystallinity | |
| Purification | Washing | Deionized water | Removes soluble impurities |
| Drying | Oven at 70 °C | Removes residual moisture |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the synthesis of Copper Pyrithione?
A1: The synthesis of Copper Pyrithione involves handling hazardous materials. It is imperative to adhere to strict safety protocols. Always work in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[9] Avoid inhaling dust or vapors, and prevent contact with skin and eyes.[10][11] A respirator may be necessary if there is a risk of overexposure.[9] Do not eat, drink, or smoke in the laboratory.[10] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for specific first-aid measures.
Q2: How should I store high-purity Copper Pyrithione to ensure its stability?
A2: High-purity Copper Pyrithione should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[7][9][10] Keep the container tightly sealed and properly labeled.[9][10] Copper Pyrithione is sensitive to light and can undergo photodegradation, so storing it in a light-proof container is recommended.[3][4][6] Under these conditions, it is reported to be stable for at least two years.[6]
Q3: What analytical techniques are recommended for quality control of the final product?
A3: A combination of analytical techniques should be employed for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of Copper Pyrithione and quantifying any impurities.[12]
-
Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, Cu) in the compound, which is a fundamental indicator of purity.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and for fingerprint identification of the compound.
Q4: Can I use a different copper salt for the chelation step?
A4: While copper (II) sulfate is commonly used, other soluble copper (II) salts such as copper chloride, copper nitrate, or copper acetate can also be employed for the chelation step. The choice of the copper salt may influence the reaction kinetics and the nature of the inorganic by-products, which will need to be washed away during purification.
Q5: What is the primary degradation pathway for Copper Pyrithione?
A5: The primary degradation pathway for Copper Pyrithione in the environment is photodegradation.[3][4] Exposure to light, particularly UV radiation, can break down the pyrithione ligand. The main degradation product identified is 2-pyridine sulfonic acid (PSA), which is significantly less toxic than the parent compound.[5] Therefore, protecting Copper Pyrithione from light is crucial for its stability.[6]
References
-
Synthesis method of copper pyrithione. (n.d.). Eureka | Patsnap. Retrieved January 24, 2026, from [Link]
- Synthesis method of copper pyrithione. (n.d.). Google Patents.
-
Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation. (2025, October 8). NIH. Retrieved January 24, 2026, from [Link]
-
Product Information Copper Pyrithione 97%. (n.d.). Bisley International. Retrieved January 24, 2026, from [Link]
- Process for preparing copper pyrithione. (n.d.). Google Patents.
-
Pyrithiones as antifoulants: environmental fate and loss of toxicity. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seawater. (2025, August 6). ScienceDirect. Retrieved January 24, 2026, from [Link]
-
Determination of Trace Impurities in High-Purity Copper by Sequential ICP-OES with Axial Viewing. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]
-
Copper Pyrithione Induces Hepatopancreatic Apoptosis and Metabolic Disruption in Litopenaeus vannamei: Integrated Transcriptomic, Metabolomic, and Histopathological Analysis. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Toxicity and metabolism of copper pyrithione and its degradation product, 2,2 '-dipyridyldisulfide in a marine polychaete. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Development and validation of RP-HPLC method for determination of Zinc Pyrithione in shampoo. (n.d.). International Scientific Organization. Retrieved January 24, 2026, from [Link]
Sources
- 1. CN102702094A - Synthesis method of copper pyrithione - Google Patents [patents.google.com]
- 2. WO1995022905A1 - Process for preparing copper pyrithione - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrithiones as antifoulants: environmental fate and loss of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper Pyrithione | 14915-37-8 [chemicalbook.com]
- 7. bisleyinternational.com [bisleyinternational.com]
- 8. Copper pyrithione complexes with endoplasmic reticulum localisation showing anticancer activity via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 12. iscientific.org [iscientific.org]
Technical Support Center: Mitigating the Toxicity of Copper Pyrithione to Non-Target Marine Organisms
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper Pyrithione (CuPT). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during toxicological and environmental fate studies of CuPT in marine systems. Our goal is to equip you with the knowledge to design robust experiments, ensure data integrity, and implement effective mitigation strategies.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and toxicological profile of Copper Pyrithione in the marine environment.
Q1: What is Copper Pyrithione and why is it a concern for marine ecosystems?
A: Copper Pyrithione (CuPT) is a broad-spectrum biocide used as a substitute for the now-banned tributyltin in antifouling paints for ship hulls, fishing nets, and other marine equipment[1][2]. It leaches into the aquatic environment, posing health risks to non-target marine organisms[1]. The concern stems from its high toxicity across various trophic levels, including microorganisms, plants, invertebrates, and fish[1][2].
Q2: What are the primary mechanisms of CuPT toxicity in marine organisms?
A: The toxicity of CuPT is multifaceted. It is known to disrupt cell membranes, interfere with antioxidant capacity, and alter cellular pH gradients[1][2]. Mitochondria are considered a primary target of CuPT-induced toxicity[1][2]. The pyrithione component acts as a copper ionophore, facilitating the transport of copper across cellular and intracellular membranes, which can lead to increased cellular copper levels that damage essential iron-sulfur protein clusters involved in metabolism and growth[3]. This can lead to a cascade of adverse effects, including developmental toxicity, morphological damage, endocrine disruption, reproductive toxicity, hepatotoxicity, and neurotoxicity[1][2].
Q3: How does CuPT behave in the marine environment? What are its degradation products?
A: The environmental fate of CuPT is heavily influenced by sunlight. It undergoes rapid photodegradation, with an estimated half-life of about 7.1 minutes in water under sunlit conditions[3][4]. However, in low-light conditions or within sediments, CuPT is significantly more stable and can persist for more than 48 hours[5]. The primary degradation product of the pyrithione moiety is pyridine-2-sulfonic acid (PSA), which is considerably less toxic than the parent compound[3]. Another important degradation product to consider is 2,2'-dipyridyldisulfide [(PS)2][6].
Q4: Are there synergistic toxic effects when CuPT is combined with other substances?
A: Yes, synergistic toxicity is a significant concern. Studies have shown a strong synergistic toxic effect between Zinc Pyrithione (ZnPT) and copper, which may be partly due to the formation of the more toxic Copper Pyrithione[7]. This is crucial because ZnPT is also used in antifouling paints and can transchelate to CuPT in copper-rich marine environments[5][8]. Therefore, assessing the ecological risk of either compound in isolation may not provide a complete picture of the potential environmental impact[7].
Troubleshooting Guides
This section provides practical guidance for specific experimental challenges.
Guide 1: Inconsistent Toxicity Results in Acute and Chronic Exposure Assays
Issue: You are observing high variability in mortality or sublethal endpoints (e.g., growth, reproduction) in your CuPT exposure experiments, making it difficult to determine accurate LC50 or EC50 values.
Potential Cause: The rapid photodegradation of CuPT can lead to a significant decrease in the effective exposure concentration over the course of your experiment, especially if proper precautions are not taken.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent CuPT toxicity data.
Detailed Protocol Steps:
-
Control Light Conditions: Given CuPT's photodegradation half-life of approximately 7.1 minutes, light is a critical variable[4].
-
For static or semi-static renewal tests, use amber glass vessels or wrap clear vessels with aluminum foil to block light.
-
If a light cycle is necessary for the test organism, use the lowest intensity lighting required and ensure all replicate vessels receive identical light exposure.
-
-
Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock solution of CuPT in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions for each experiment to avoid degradation. Store stock solutions in the dark, and for longer-term storage, consider refrigeration.
-
-
Exposure Media Renewal:
-
For longer-term chronic exposures, a flow-through system is ideal to maintain constant CuPT concentrations.
-
If a static-renewal method is used, daily or even more frequent renewal of the test media is recommended.
-
-
Analytical Verification:
-
It is highly recommended to measure the concentration of CuPT in your test water at the beginning and end of the exposure period (and at each renewal).
-
Methods like LC-MS/MS can be used for accurate quantification of CuPT[3]. This will provide the actual exposure concentrations and allow for more accurate dose-response modeling.
-
Guide 2: Assessing Oxidative Stress and Detoxification Pathways
Issue: You are investigating the sublethal effects of CuPT and need to measure relevant biomarkers of oxidative stress and detoxification, but are unsure of the key endpoints to measure.
Background: CuPT exposure is known to induce oxidative stress and trigger detoxification mechanisms in marine organisms. Key enzymes and molecules are involved in these processes.
Experimental Workflow for Biomarker Analysis:
Caption: Experimental workflow for assessing oxidative stress biomarkers.
Key Biomarkers and Rationale:
| Biomarker Category | Specific Endpoint | Rationale & Causality |
| Oxidative Damage | Malondialdehyde (MDA) | A common marker for lipid peroxidation, indicating cellular membrane damage caused by reactive oxygen species (ROS). |
| Antioxidant Defense | Superoxide Dismutase (SOD) & Catalase (CAT) | These are the first line of enzymatic defense against ROS. SOD converts superoxide radicals to hydrogen peroxide (H₂O₂), which is then detoxified by CAT. |
| Glutathione Peroxidase (GPx) & Glutathione Reductase (GR) | GPx detoxifies H₂O₂ and lipid hydroperoxides using glutathione (GSH) as a cofactor. GR regenerates GSH from its oxidized form (GSSG). | |
| Detoxification | Glutathione S-Transferase (GST) | A phase II detoxification enzyme that conjugates xenobiotics (like CuPT or its metabolites) with GSH, increasing their water solubility for excretion. |
| Non-Enzymatic Antioxidant | Glutathione (GSH) | A crucial intracellular antioxidant. Depletion of GSH can indicate severe oxidative stress as it is consumed during detoxification processes. |
Protocol Considerations:
-
Dose-Response: Measure these biomarkers across a range of sublethal CuPT concentrations to observe dose-dependent effects.
-
Time-Course: Analyze biomarkers at different time points during the exposure to understand the dynamics of the oxidative stress response and potential for recovery or adaptation.
-
Tissue Specificity: The response can vary significantly between different tissues (e.g., gills, which are in direct contact with the water, versus liver, a primary site of detoxification).
Guide 3: Accurate Quantification of Copper Bioaccumulation
Issue: You are measuring copper accumulation in tissues of organisms exposed to CuPT versus a copper salt (e.g., CuSO₄) and need to ensure your analytical method is robust and your interpretation is sound.
Background: The pyrithione moiety of CuPT acts as an ionophore, which can lead to greater copper accumulation in tissues compared to exposure to ionic copper alone at equivalent concentrations[3][9].
Protocol for Quantifying Copper Bioaccumulation:
-
Sample Collection and Preparation:
-
Excise specific tissues of interest from both control and exposed organisms.
-
Lyophilize (freeze-dry) the tissues for 48 hours to obtain a stable dry weight[3].
-
Record the dry weight of each sample.
-
-
Acid Digestion:
-
Analytical Measurement:
-
Analyze the copper concentration in the digested samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for high sensitivity, especially at low environmental concentrations[3].
-
-
Quality Control:
-
Include certified reference materials (e.g., DOLT-5, TORT-3) in your digestion and analysis batches to verify the accuracy and recovery of your method[3]. Recovery rates should ideally be between 90-110%.
-
-
Data Interpretation:
-
Express copper concentrations in µg of copper per gram of dry weight of tissue.
-
When comparing CuPT and CuSO₄ exposures, ensure that the nominal concentrations of copper are equivalent on a molar basis to make a direct comparison of the bioaccumulation potential[9].
-
Toxicity Data Summary for Various Marine Organisms:
| Organism Type | Species | Endpoint | Concentration | Duration | Reference |
| Polychaete | Perinereis nuntia | 14-d LC50 (Water) | 0.06 mg/L | 14 days | [6] |
| Polychaete | Perinereis nuntia | 14-d LC50 (Sediment) | 1.1 mg/kg dry wt. | 14 days | [6] |
| Fish (Juvenile) | Oncorhynchus mykiss | Mortality (85%) | 100 µg/L | 15 hours | [9] |
| Fish (Juvenile) | Oncorhynchus mykiss | Mortality (38%) | 10 µg/L | 16 days | [9] |
| Pelagic Communities | Bacteria, Algae, Zooplankton | EC50 | 1.6 - 60 nM | - | [5] |
References
-
Tang, C., Qin, X., Huang, W., Debi, S., Zhang, Z., Guo, J., Liu, W., & Mo, J. (2024). Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview. Frontiers of Environmental Science & Engineering, 18(8). [Link]
-
Exposure to Sublethal Concentrations of Copper Pyrithione Reduces Cholinergic Activity and Induces Oxidative Stress in a Marine Polychaete. (2022). The Korean Society of Oceanography. [Link]
-
Gourves, P. Y., Le Bihanic, F., Clérandeau, C., Le Menach, K., Béraud, E., Budzinski, H., Morin, B., & Cachot, J. (2024). Characterization of the bioaccumulation and toxicity of copper pyrithione, an antifouling compound, on juveniles of rainbow trout. Peer Community Journal, 4, e3. [Link]
-
Mochida, K., Amano, H., Onduka, T., Kakuno, A., & Fujii, K. (2011). Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete. Chemosphere, 82(3), 390-397. [Link]
-
Gourves, P. Y., Le Bihanic, F., Clérandeau, C., Le Menach, K., Béraud, E., Budzinski, H., Morin, B., & Cachot, J. (2024). Characterization of the bioaccumulation and toxicity of copper pyrithione, an antifouling compound, on juveniles of rainbow trout. Peer Community Journal, 4, e3. [Link]
-
Maraldo, K., & Dahllöf, I. (2004). Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seawater. Marine Pollution Bulletin, 48(9-10), 894-901. [Link]
-
Tang, C., et al. (2024). Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview. Frontiers of Environmental Science & Engineering. [Link]
-
Dahllöf, I. (2005). Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. Danish Environmental Protection Agency. [Link]
-
Dahllöf, I. (2005). Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. Environmental project No. 991. [Link]
-
Bao, V. W. W., Leung, K. M. Y., & Lui, G. C. S. (2011). Synergistic toxic effects of zinc pyrithione and copper to three marine species: Implications on setting appropriate water quality criteria. Marine Pollution Bulletin, 63(5-12), 149-155. [Link]
Sources
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- 2. Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview [journal.hep.com.cn]
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"factors affecting the degradation rate of Copper Pyrithione in seawater"
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of Copper Pyrithione (CuPT) in seawater. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the expertise to design robust experiments, interpret your results accurately, and understand the causal relationships behind the observed degradation kinetics.
I. Understanding the Core Principles of Copper Pyrithione Degradation in Seawater
Copper Pyrithione, a widely used antifouling agent, is designed to be effective yet degrade in the marine environment to minimize long-term ecological impact.[1][2] Understanding the mechanisms of its degradation is crucial for both efficacy studies and environmental risk assessments. The primary degradation pathway for CuPT in seawater is photodegradation , driven by sunlight.[2][3] Other potential degradation routes, such as microbial action, have been found to be largely insignificant in the short term.[3]
This guide will walk you through the critical factors influencing CuPT's stability and provide practical solutions to common experimental hurdles.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers have about the degradation of Copper Pyrithione in seawater.
Q1: What is the primary degradation pathway for Copper Pyrithione in seawater?
A1: The dominant degradation pathway for Copper Pyrithione in seawater is photodegradation , which is the breakdown of the molecule by light, particularly UV radiation from sunlight.[2][3] Studies have shown that in the presence of sunlight, the half-life of CuPT can be a matter of minutes.[2][3] In contrast, microbial degradation (biodegradation) is considered negligible over short timeframes (e.g., 48 hours).[3] In dark conditions, CuPT is significantly more stable.[2]
Q2: How does the presence of sunlight affect the degradation rate of CuPT?
A2: Sunlight, specifically its UV component, is the most critical factor accelerating the degradation of CuPT. The photodegradation half-life of CuPT in seawater has been estimated to be as short as 7.1 +/- 0.2 minutes under direct sunlight.[3] This rapid breakdown is a key feature of its environmental fate.[4] Therefore, experiments designed to assess CuPT stability must have carefully controlled light conditions.
Q3: Is biodegradation a significant factor in CuPT degradation in seawater?
A3: Based on current research, biodegradation of CuPT in seawater appears to be negligible, at least in the short term (up to 48 hours).[3] Studies comparing degradation rates in sterile versus natural seawater have not shown a significant increase in degradation in the presence of marine bacteria.[3] This suggests that abiotic processes, primarily photodegradation, are the main drivers of its breakdown in the marine environment.
Q4: What are the main degradation products of Copper Pyrithione in seawater?
A4: The degradation of pyrithiones, including CuPT, in the marine environment leads to the formation of less toxic compounds.[4][5] One of the major degradation products identified is 2-pyridine sulfonic acid (PSA).[5] Another identified degradation product is 2,2'-dipyridyldisulfide.[6] It is important to note that the degradation products are generally considered to be less toxic than the parent CuPT molecule.[5][6]
III. Troubleshooting Guide for Experimental Studies
This section provides a troubleshooting guide for common issues encountered during laboratory and field studies of CuPT degradation in seawater.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Slower than expected degradation rate in a photodegradation experiment. | 1. Inadequate Light Source: The light source may not have the appropriate wavelength or intensity to mimic natural sunlight, particularly in the UV spectrum. 2. Light Attenuation: The experimental vessel material (e.g., certain plastics) may be absorbing UV radiation. 3. High Turbidity/Suspended Solids: Particulate matter in the seawater sample can scatter or absorb light, reducing its penetration and effectiveness in degrading CuPT. 4. Presence of Dissolved Organic Matter (DOM): High concentrations of DOM can act as a light screen, absorbing photons that would otherwise degrade CuPT.[7][8] | 1. Calibrate and Characterize Light Source: Ensure your lamp's spectral output and intensity are appropriate for simulating environmental conditions. A xenon lamp is often used for this purpose. 2. Use UV-Transparent Vessels: Employ quartz or borosilicate glass vessels that are transparent to UV light. Avoid using standard plastic containers. 3. Filter Seawater Samples: For controlled studies, filter the seawater to remove suspended solids. If studying the effect of turbidity, characterize it and maintain consistency across samples. 4. Characterize DOM: Measure the dissolved organic carbon (DOC) content of your seawater. If it is high, consider its potential to interfere with photodegradation. You may need to use artificial seawater for baseline studies. |
| Faster than expected degradation rate in a "dark" control experiment. | 1. Light Leakage: The "dark" control may not be completely shielded from ambient light. 2. Chemical Instability: The CuPT stock solution or the compound itself may be unstable under the specific experimental conditions (e.g., due to reactive species in the seawater). | 1. Ensure Complete Darkness: Use opaque containers (e.g., amber glass bottles) and wrap them in aluminum foil. Store them in a light-proof incubator or cabinet. 2. Verify Stock Solution Stability: Prepare fresh stock solutions and store them appropriately. Analyze a sample of the stock solution at the beginning and end of the experiment to check for degradation. |
| High variability in replicate samples. | 1. Inconsistent Light Exposure: Replicate vessels may not be receiving uniform light intensity due to their positioning relative to the light source. 2. Heterogeneous Seawater Samples: If using natural seawater, variations in the composition (e.g., DOM, microbial communities) between samples can lead to different degradation rates. 3. Analytical Errors: Inconsistent sample preparation or analytical instrumentation drift can introduce variability. | 1. Standardize Experimental Setup: Use a turntable or randomize the position of the vessels under the light source throughout the experiment to ensure even light distribution. 2. Homogenize Seawater: Collect a large volume of seawater and homogenize it before aliquoting into experimental vessels. For highly controlled experiments, consider using artificial seawater. 3. Implement Rigorous QA/QC: Include analytical standards and blanks in your measurement runs to monitor instrument performance and ensure consistency in sample processing. |
| Difficulty in detecting and quantifying CuPT and its degradation products. | 1. Low Concentrations: Environmental concentrations of CuPT can be very low, requiring sensitive analytical methods. 2. Matrix Interference: Seawater contains a complex matrix of salts and organic matter that can interfere with analytical techniques like HPLC or mass spectrometry.[9] 3. Analyte Instability: CuPT and its degradation products may not be stable during sample storage and preparation. | 1. Use Appropriate Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with a diode array detector or mass spectrometry (MS) are commonly used.[10] Cathodic stripping voltammetry is another sensitive method.[9] 2. Employ Solid-Phase Extraction (SPE): Use SPE to pre-concentrate the analytes and remove interfering matrix components from the seawater samples before analysis.[10] 3. Optimize Sample Handling: Analyze samples as quickly as possible after collection. If storage is necessary, conduct stability studies to determine the appropriate conditions (e.g., temperature, headspace) to minimize degradation. |
IV. Experimental Protocols
Protocol 1: Standardized Photodegradation Study of Copper Pyrithione in Seawater
This protocol outlines a standardized laboratory experiment to determine the photodegradation rate of CuPT in seawater.
1. Materials:
- Copper Pyrithione (analytical grade)
- Artificial seawater (or filtered natural seawater with characterized properties)
- UV-transparent reaction vessels (e.g., quartz or borosilicate glass)
- Calibrated light source with a known spectral output (e.g., xenon arc lamp)
- Magnetic stir plate and stir bars
- High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., DAD or MS)
- Solid-Phase Extraction (SPE) cartridges
- Appropriate solvents for extraction and mobile phase
2. Procedure:
- Preparation of Seawater: Prepare artificial seawater or filter natural seawater (e.g., through a 0.22 µm filter) to remove particulates and microorganisms.
- Spiking with CuPT: Spike the seawater with a known concentration of CuPT. The concentration should be environmentally relevant and within the linear range of the analytical method.
- Experimental Setup:
- Aliquot the spiked seawater into replicate UV-transparent vessels.
- Include "dark" controls by wrapping identical vessels in aluminum foil.
- Place the vessels under the calibrated light source. Use a turntable or randomize vessel positions to ensure uniform light exposure.
- Maintain a constant temperature using a water bath or environmental chamber.
- Gently stir the samples throughout the experiment.
- Sampling: Collect samples from each vessel at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
- Sample Preparation: Immediately after collection, process the samples. This may involve quenching the photoreaction (e.g., by adding a quenching agent or placing in the dark) and proceeding with SPE to extract and concentrate the CuPT.
- Analysis: Analyze the extracted samples by HPLC to determine the concentration of CuPT at each time point.
- Data Analysis: Plot the concentration of CuPT versus time. Calculate the degradation rate constant and the half-life of CuPT under the specific experimental conditions.
V. Data Presentation
Table 1: Half-life of Copper Pyrithione under Different Conditions
| Condition | Half-life | Reference |
| Photodegradation in sterile seawater (sunlight) | 7.1 ± 0.2 minutes | [3] |
| Photodegradation in natural seawater (sunlight) | Similar to sterile seawater | [3] |
| In dark, sterile seawater | Stable for >48 hours | [2] |
| In dark, natural seawater with organic matter | Stable for >48 hours | [2] |
VI. Visualizations
Diagram 1: Factors Influencing Copper Pyrithione Degradation in Seawater
Caption: Key factors affecting the degradation rate of Copper Pyrithione in seawater.
Diagram 2: Experimental Workflow for a Photodegradation Study
Caption: A typical experimental workflow for studying CuPT photodegradation.
VII. References
-
Maraldo, K., & Dahllöf, I. (2004). Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seawater. Marine Pollution Bulletin, 48(9-10), 894–901. [Link]
-
Mochida, K., Ito, K., Harino, H., Kakuno, A., & Fujii, K. (2011). Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete. Ecotoxicology and Environmental Safety, 74(5), 1387-1394. [Link]
-
Omae, I. (2006). Effect of Copper Antifouling Paint on Marine Degradation of Polypropylene: Uneven Distribution of Microdebris between Nagasaki Port and Goto Island, Japan. Polymers, 14(1), 1173. [Link]
-
Turley, P. A., Fenn, R. J., & Ritter, J. C. (2000). Pyrithiones as antifoulants: environmental fate and loss of toxicity. Biofouling, 15(1-3), 175-182. [Link]
-
Thomas, K. V. (2001). Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. IVL Swedish Environmental Research Institute. [Link]
-
Dahllöf, I. (2005). Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. TemaNord. [Link]
-
Mochida, K., Ito, K., Harino, H., Kakuno, A., & Fujii, K. (2010). Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete. Chemosphere, 81(5), 629-635. [Link]
-
van der Geest, H. G., & van den Berg, C. M. G. (2001). Determination of pyrithione in natural waters by cathodic stripping voltammetry. Analytica Chimica Acta, 448(1-2), 179-186. [Link]
-
Walton, J. W., et al. (2023). Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity. Organic & Biomolecular Chemistry, 21, 2539-2544. [Link]
-
Dahllöf, I. (2005). Analysis, Fate and Toxicity of Zinc- and Copper Pyrithione in the Marine Environment. TemaNord 2005:508. [Link]
-
Wammer, K. H., et al. (2021). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Water, 13(3), 363. [Link]
-
Liu, Y., et al. (2015). Impact of dissolved organic matter on the photolysis of the ionizable antibiotic norfloxacin. Environmental Science & Technology, 49(2), 846-853. [Link]
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- 5. Pyrithiones as antifoulants: environmental fate and loss of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and metabolism of copper pyrithione and its degradation product, 2,2'-dipyridyldisulfide in a marine polychaete - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Impact of dissolved organic matter on the photolysis of the ionizable antibiotic norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. diva-portal.org [diva-portal.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of Copper Pyrithione Against Resistant Microbial Strains
Authored for Researchers, Scientists, and Drug Development Professionals
In the escalating battle against antimicrobial resistance, the re-evaluation of established biocidal agents through the lens of modern, rigorous methodologies is paramount. This guide provides a comprehensive framework for validating the efficacy of Copper Pyrithione (CPT), a broad-spectrum antimicrobial, against clinically and industrially relevant resistant microbial strains. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of robust, publication-quality data.
Introduction: The Resurgence of a Potent Biocide in an Era of Resistance
Copper Pyrithione has a long history of use, particularly in antifouling applications where its low water solubility provides long-lasting protection.[1] Its antimicrobial activity is primarily attributed to the synergistic action of copper ions and the pyrithione moiety. This dual mechanism suggests a lower propensity for the development of resistance compared to single-target agents.[2] This guide will delve into methodologies to rigorously test this hypothesis against contemporary resistant pathogens.
The Antimicrobial Mechanism of Copper Pyrithione: A Multi-pronged Attack
Understanding the mechanism of action is crucial for designing effective validation studies. Copper Pyrithione's efficacy stems from a combination of factors:
-
Copper-Mediated Oxidative Stress: The pyrithione molecule acts as an ionophore, facilitating the transport of copper ions across the microbial cell membrane.[3] Once inside, these copper ions participate in Fenton-like reactions, leading to the generation of highly destructive reactive oxygen species (ROS), such as hydroxyl radicals.[4] This oxidative stress damages vital cellular components, including DNA, proteins, and lipids.
-
Disruption of Iron-Sulfur Clusters: Pyrithione can disrupt essential iron-sulfur clusters in microbial proteins, which are critical for various metabolic processes.
-
Membrane Depolarization: The compound can also lead to the depolarization of the cell membrane, disrupting cellular transport and energy production.
This multi-targeted approach is a key advantage of Copper Pyrithione in combating resistance.
Figure 1: Simplified signaling pathway of Copper Pyrithione's antimicrobial action.
Understanding Resistance: A Proactive Approach
Microbial resistance to copper-based compounds can arise through several mechanisms, primarily involving reduced intracellular accumulation or enhanced efflux of copper ions.[5] Efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, play a significant role in conferring resistance to various antimicrobial agents, including metals.[6][7] While specific resistance mechanisms targeting the pyrithione moiety are less well-defined, the potential for enzymatic degradation or target modification should not be discounted. A comprehensive validation study must therefore include strains with known resistance mechanisms to other antimicrobials to assess the potential for cross-resistance.
Comparative Efficacy Analysis: Benchmarking Against Alternatives
To establish the relative potency of Copper Pyrithione, it is essential to perform direct comparative studies against other commonly used biocides. This section outlines the key microbial challengers and comparator compounds, along with representative Minimum Inhibitory Concentration (MIC) data from the literature.
Target Resistant Microbial Strains:
-
Methicillin-Resistant Staphylococcus aureus (MRSA): A leading cause of healthcare-associated infections, often exhibiting multidrug resistance.
-
Multidrug-Resistant Pseudomonas aeruginosa: An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, including robust biofilm formation.
-
Fluconazole-Resistant Candida albicans & Candida auris: Fungal pathogens of increasing clinical concern, with C. auris being particularly known for its multidrug resistance and persistence in healthcare environments.
Comparator Antimicrobial Agents:
-
Zinc Pyrithione (ZPT): A structurally similar biocide, widely used in personal care products.
-
Silver Sulfadiazine: A silver-based topical antimicrobial commonly used in wound care.
-
Benzalkonium Chloride: A representative quaternary ammonium compound (QAC) used as a disinfectant.
-
Polyhexamethylene biguanide (PHMB): A polymeric biguanide antiseptic with broad-spectrum activity.
-
Triclosan: A widely used bisphenol biocide, though its use is declining due to resistance and environmental concerns.
Comparative Minimum Inhibitory Concentration (MIC) Data:
The following table summarizes representative MIC ranges for Copper Pyrithione and comparator agents against key resistant strains, compiled from various studies. It is crucial to note that direct comparison is challenging due to variations in experimental conditions between studies.
| Antimicrobial Agent | Methicillin-Resistant S. aureus (MRSA) | Multidrug-Resistant P. aeruginosa | Fluconazole-Resistant Candida spp. |
| Copper Pyrithione | Data not readily available | Data not readily available | Data not readily available |
| Copper Compounds (general) | 1 - 175 µg/mL[1][8] | 32 - 6400 µM[1][9] | 625 µM (in synergy with fluconazole)[10] |
| Zinc Pyrithione | MIC90: >128 µg/mL | Data not readily available | Data not readily available |
| Silver Sulfadiazine | MIC: ≤0.16 mg/L (for S. aureus)[11] | 1 - 64 µg/mL[12][13] | Data not readily available |
| Benzalkonium Chloride | 2 - 8 µg/mL[4][14] | Data not readily available | Data not readily available |
| Polyhexamethylene biguanide (PHMB) | MIC: 1 mg/L[15] | Data not readily available | Data not readily available |
| Triclosan | MIC: 3.43 µg/mL (against E. faecalis)[16] | Data not readily available | Data not readily available |
Note: The lack of standardized, publicly available MIC data for Copper Pyrithione against these specific resistant strains underscores the critical need for the validation studies outlined in this guide.
Experimental Protocols for Efficacy Validation
The following protocols are designed to provide a robust and reproducible assessment of Copper Pyrithione's antimicrobial efficacy.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of Copper Pyrithione that inhibits the visible growth of a microorganism.
Materials:
-
Copper Pyrithione stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control (microorganism in broth without antimicrobial)
-
Negative control (broth only)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the Copper Pyrithione stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida spp.
-
MIC Determination: The MIC is the lowest concentration of Copper Pyrithione at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Kinetic Assay
Objective: To assess the rate at which Copper Pyrithione kills a microbial population over time.
Materials:
-
Copper Pyrithione at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)
-
Standardized microbial inoculum (approximately 5 x 10^5 to 5 x 10^6 CFU/mL)
-
Appropriate broth medium
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Add the standardized inoculum to flasks containing the appropriate broth with varying concentrations of Copper Pyrithione. Include a growth control without the antimicrobial.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol is adapted for bacterial cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][17][18][19]
Objective: To quantify the generation of intracellular ROS in bacteria upon exposure to Copper Pyrithione.
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Bacterial culture in the logarithmic growth phase
-
Copper Pyrithione solution
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~495 nm/~529 nm)
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a desired optical density (e.g., OD600 of 0.5).
-
Loading with DCFH-DA: Add DCFH-DA to the bacterial suspension to a final concentration of 10-25 µM. Incubate in the dark at 37°C for 30 minutes to allow the probe to enter the cells and be deacetylated.
-
Washing: Centrifuge the cells to remove excess DCFH-DA, and wash twice with PBS.
-
Treatment: Resuspend the cells in PBS and aliquot into the wells of the 96-well plate. Add Copper Pyrithione at various concentrations. Include a positive control (e.g., hydrogen peroxide) and an untreated control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points using a microplate reader. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF by ROS.
Figure 3: Workflow for the intracellular Reactive Oxygen Species (ROS) assay.
Concluding Remarks for the Research Professional
The validation of Copper Pyrithione's efficacy against resistant microbial strains requires a multifaceted and methodologically sound approach. The experimental framework provided in this guide, from comparative MIC testing to the elucidation of its oxidative mechanism, is designed to generate the robust data necessary for informed decision-making in research and development. By understanding the "why" behind each step, researchers can confidently adapt and expand upon these protocols to address their specific scientific inquiries. The data generated will be pivotal in positioning Copper Pyrithione as a viable tool in our collective efforts to combat the growing threat of antimicrobial resistance.
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Novel copper-containing ferrite nanoparticles exert lethality to MRSA by disrupting MRSA cell membrane permeability, depleting intracellular iron ions, and upregulating ROS levels - PMC - NIH. (2023-02-09). [Link]
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Copper(II) and Zinc(II) Complexes with the Clinically Used Fluconazole: Comparison of Antifungal Activity and Therapeutic Potential - MDPI. [Link]
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Disinfectant and Antimicrobial Susceptibility Studies of Staphylococcus aureus Strains and ST398-MRSA and ST5-MRSA Strains from Swine Mandibular Lymph Node Tissue, Commercial Pork Sausage Meat and Swine Feces - PMC - PubMed Central. (2021-11-22). [Link]
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Evaluation of copper alloys for reducing infection by methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus faecium in intensive care unit and in vitro - PMC. [Link]
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Comparative Study of Antibiofilm Activity of Copper Oxide and Iron Oxide Nanoparticles Against Multidrug Resistant Biofilm Forming Uropathogens - PMC - NIH. [Link]
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A Promising Copper(II) Complex as Antifungal and Antibiofilm Drug against Yeast Infection. [Link]
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Methicillin Resistance, Biofilm Formation and Resistance to Benzalkonium Chloride in Staphylococcus aureus Clinical Isolates - Walsh Medical Media. (2013-07-15). [Link]
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Comparative Assessment of the Antimicrobial Efficacy of Triclosan, Amoxicillin and Eugenol against Enterococcus faecalis - PMC - NIH. [Link]
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The Impact of Copper Ions on the Activity of Antibiotic Drugs - MDPI. (2023-06-30). [Link]
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - NIH. (2020-06-23). [Link]
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Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed. (2019-01-20). [Link]
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Activity of fluconazole and its Cu(II) complex towards Candida species - PubMed Central. [Link]
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Repurposing sunscreen as an antibiotic: zinc-activated avobenzone inhibits methicillin-resistant Staphylococcus aureus - PMC - PubMed Central. [Link]
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From Copper Tolerance to Resistance in Pseudomonas aeruginosa towards Patho-Adaptation and Hospital Success - PMC - PubMed Central. [Link]
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In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC - NIH. [Link]
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From Copper Tolerance to Resistance in Pseudomonas aeruginosa towards Patho-Adaptation and Hospital Success - PMC. [Link]
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Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - ResearchGate. [Link]
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Membrane Transporters Involved in the Antimicrobial Activities of Pyrithione in Escherichia coli - MDPI. [Link]
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Zinc Deprivation as a Promising Approach for Combating Methicillin-Resistant Staphylococcus aureus: A Pilot Study - MDPI. (2021-09-23). [Link]
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Study of the Antibacterial Activity of Superhydrophilic and Superhydrophobic Copper Substrates against Multi-Drug-Resistant Hospital-Acquired Pseudomonas aeruginosa Isolates - MDPI. [Link]
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MICs of Benzalkonium chloride in comparison to the occurrence of antiseptic resistance genes in MRSA isolates - ResearchGate. [Link]
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Comparison of Antimicrobial Efficacy of Triclosan- Containing, Herbal and Homeopathy Toothpastes- An Invitro Study - PMC - NIH. [Link]
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DCFH-DA PROBE | INTRACELLULAR ROS ASSAY - Bioquochem. [Link]
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Zinc pyrithione in alcohol-based products for skin antisepsis: Persistence of antimicrobial effects - PMC - PubMed Central. [Link]
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Submission » Investigation of the Antibacterial Activity of Polyhexamethylene Biguanide (PHMB) Against Multidrug-Resistant and Standard Bacterial Isolates - DergiPark. [Link]
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Caspofungin activity against clinical isolates of fluconazole-resistant Candida - PubMed. [Link]
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Analysis of the Synergistic Effect of Antibiotics with Copper Oxide Nanoparticles Against Pseudomonas aeruginosa Isolated from Different Clinical Cases | Tikrit Journal of Pure Science. (2024-08-25). [Link]
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Antibacterial activity of silver sulfadiazine against Streptococcus pyogenes Clinical practice - Wounds International. [Link]
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Copper enhances tetracycline resistance via the efflux transporter CrdAB-CzcBA in Helicobacter pylori - PMC - NIH. (2025-07-21). [Link]
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In vitro activity of antimicrobial combinations against multidrug-resistant Pseudomonas aeruginosa - PubMed. [Link]
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A Comparative Analysis of Copper Pyrithione and Other Leading Organic Biocides for Antifouling Applications
In the continuous effort to combat marine biofouling, a significant operational and economic challenge for the maritime industry, the selection of an appropriate organic biocide is paramount. Historically dominated by organotin compounds, the antifouling coatings market has evolved towards more environmentally benign yet highly effective alternatives. Among these, Copper Pyrithione (CuPT) has emerged as a prominent solution. This guide provides an in-depth technical comparison of Copper Pyrithione with other key organic biocides, namely 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and Chlorothalonil. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the performance, mechanisms, and environmental profiles of these critical compounds.
Introduction: The Imperative for Advanced Organic Biocides
Biofouling, the accumulation of microorganisms, plants, algae, and small animals on submerged surfaces, poses a significant threat to the operational efficiency of marine vessels. It increases hydrodynamic drag, leading to elevated fuel consumption and greenhouse gas emissions. Antifouling coatings, which release biocides into the surrounding water, are a primary defense against this phenomenon. Following the global ban on tributyltin (TBT), the industry has shifted towards copper-based biocides, often used in conjunction with "booster" organic biocides to broaden the spectrum of activity.[1] This guide focuses on a comparative assessment of three such influential organic biocides.
Mechanisms of Action: A Molecular Perspective
The efficacy of an organic biocide is intrinsically linked to its specific molecular mechanism of action. Understanding these pathways is crucial for predicting performance and potential environmental impact.
Copper Pyrithione (CuPT)
Copper Pyrithione is a broad-spectrum biocide effective against a wide range of marine fouling organisms, including algae, fungi, and bacteria.[2] Its primary mechanism of action is believed to involve the disruption of cellular metabolism. The pyrithione moiety acts as an ionophore, facilitating the transport of copper ions across cell membranes.[3] Once inside the cell, these copper ions can interfere with essential enzymatic processes and disrupt the electron transport chain, leading to oxidative stress and cell death. This dual-action of the pyrithione ligand and the copper ion contributes to its high efficacy.
Caption: Mechanism of Copper Pyrithione (CuPT) action.
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)
DCOIT, commercially known as Sea-Nine 211, is another broad-spectrum biocide.[4] Its mechanism of action is centered on the rapid inhibition of key enzymes involved in cellular respiration.[5] DCOIT is known to react with thiol-containing enzymes, such as those in the respiratory chain, effectively disrupting the organism's ability to generate energy. This leads to a swift cessation of metabolic activity and subsequent cell death.
Caption: Mechanism of Chlorothalonil action.
Performance and Efficacy: A Comparative Data Analysis
The performance of an antifouling biocide is influenced by various factors, including its intrinsic activity against different fouling species, its release rate from the coating, and the environmental conditions.
| Feature | Copper Pyrithione (CuPT) | DCOIT | Chlorothalonil |
| Spectrum of Activity | Broad-spectrum: highly effective against algae, bacteria, and fungi. [2] | Broad-spectrum: effective against marine bacteria and macrofoulers. [1][6] | Broad-spectrum fungicide, also effective against some algae and other fouling organisms. [7] |
| Relative Efficacy | Considered one of the most efficient biocides in preventing the growth of Ulva lactuca and periphyton communities. [8] | Demonstrated to be one of the most performing booster biocides across different marine environments. [1][6] | Effective, but its performance can be influenced by environmental factors and the specific fouling pressure. |
| Typical Concentration in Paint | 2.9 ± 1.6% (w/w) [9][10] | 1.9 ± 1.9% (w/w) [9][10] | Varies depending on formulation. |
| Leaching Rate | Influenced by paint formulation, water temperature, and salinity. [6]Generally designed for a controlled, sustained release. | Generally characterized by a rapid degradation in the marine environment, which can influence its persistence at the hull surface. [11] | Leaching is influenced by soil/sediment organic matter and clay content. [12] |
Environmental Profile and Toxicology
The environmental impact of antifouling biocides is a critical consideration. This includes their toxicity to non-target organisms and their persistence in the marine environment.
| Parameter | Copper Pyrithione (CuPT) | DCOIT | Chlorothalonil |
| Toxicity to Non-Target Organisms | Highly toxic to some non-target marine organisms. [13][14]96-h LC50 for red sea bream: 9.3 µg/L; for toy shrimp: 2.5 µg/L. [12] | Generally considered less toxic than copper-based compounds but can still have adverse effects at high concentrations. [15] | Highly toxic to fish and aquatic invertebrates. [16]Can cause larval malformation in marine invertebrates even at low concentrations. [17][18] |
| Environmental Fate | Subject to degradation in the marine environment. | Biodegrades rapidly in the marine environment. [11] | Can be persistent in some environmental compartments, with degradation influenced by factors like sunlight and microbial activity. |
| Environmental Hazard Ranking | Ranked as more hazardous than DCOIT and Chlorothalonil. The order is ZnPT > CuPT > DCOIT > diuron > chlorothalonil. [13][14] | Poses a risk to coastal ecosystems. [13] | Poses a risk to aquatic species. [17][18] |
Experimental Protocols: A Guide to Performance Evaluation
The objective evaluation of antifouling biocide performance relies on standardized experimental protocols. Below are outlines for key experimental workflows.
Protocol for Determining Biocide Release Rate (Based on ASTM D6442 and ISO 15181-2)
This protocol provides a standardized laboratory method to quantify the rate at which a biocide is released from an antifouling coating into artificial seawater.
Objective: To determine the average daily release rate of the biocide in µg/cm²/day.
Materials:
-
Cylindrical test specimens coated with the antifouling paint.
-
A tank of substitute ocean water (prepared according to ASTM D1141).
-
A system for circulating and filtering the substitute ocean water to maintain low biocide concentrations.
-
Individual measuring containers (e.g., 2 L polycarbonate containers).
-
A rotating apparatus capable of rotating the specimens at a controlled speed (e.g., 60 rpm).
-
Analytical instrumentation for measuring the concentration of the biocide in seawater (e.g., GF-AAS, HPLC, GC).
Procedure:
-
Preparation: Apply the antifouling coating to be tested onto the cylindrical test specimens according to the manufacturer's specifications.
-
Conditioning: Place the coated specimens in a holding tank of circulating substitute ocean water. This allows for an initial stabilization period.
-
Release Rate Measurement: a. At specified time intervals (e.g., days 1, 3, 7, 14, 21, 28, 35, 45), transfer each specimen to an individual measuring container filled with a known volume (e.g., 1500 mL) of fresh substitute ocean water. b. Rotate the specimen at a constant speed (e.g., 60 rpm) for a defined period (e.g., 1 hour). c. After rotation, remove the specimen and take a sample of the seawater from the measuring container for analysis.
-
Analysis: Determine the concentration of the biocide in the seawater sample using the appropriate analytical method.
-
Calculation: Calculate the release rate (R) using the following formula: R (µg/cm²/day) = (C × V × 24) / (A × T) Where:
-
C = concentration of biocide in the seawater (µg/L)
-
V = volume of seawater in the measuring container (L)
-
A = surface area of the coated specimen (cm²)
-
T = duration of rotation (hours)
-
-
Reporting: Report the average daily release rate over the testing period.
Caption: Workflow for determining biocide release rate.
Protocol for Static Efficacy Testing (Based on ASTM D3623/D6990)
This protocol outlines a field-based method for evaluating the efficacy of antifouling coatings in a natural marine environment.
Objective: To assess the ability of an antifouling coating to prevent the settlement and growth of fouling organisms.
Materials:
-
Test panels coated with the antifouling paint and control (non-toxic) panels.
-
A test raft or rack for immersing the panels in a marine environment.
-
Camera for photographic documentation.
-
Data sheets for recording observations.
Procedure:
-
Panel Preparation: Prepare and coat test panels as per the manufacturer's instructions. Include uncoated or inert-coated panels as controls.
-
Immersion: Securely attach the panels to a test raft or rack and immerse them in the selected marine test site.
-
Inspection: At regular intervals (e.g., monthly), carefully remove the panels from the water for inspection.
-
Evaluation: a. Photograph each panel to document the extent and type of fouling. b. Visually assess the percentage of the surface covered by different types of fouling organisms (e.g., slime, algae, barnacles, tubeworms). c. Assign a fouling resistance (FR) rating, often on a scale of 0 (completely fouled) to 100 (no fouling). [4]5. Data Analysis: Compare the fouling ratings of the test coatings to the control panels over the duration of the test. An acceptable efficacy is often defined as a surface coverage of macrofouling below a certain threshold (e.g., 25%) when the control panel has a high level of fouling (e.g., at least 75% coverage). [5][19]
Caption: Workflow for static antifouling efficacy testing.
Conclusion and Future Outlook
The selection of an organic biocide for antifouling applications requires a multifaceted assessment of its efficacy, mechanism of action, and environmental impact. Copper Pyrithione stands out for its high efficacy against a broad spectrum of fouling organisms. DCOIT also demonstrates robust performance and has the advantage of rapid environmental degradation. Chlorothalonil is an effective multi-site inhibitor, though its ecotoxicological profile warrants careful consideration.
Future research and development in this field will likely focus on several key areas:
-
Novel Biocides: The exploration of new organic biocides with even greater efficacy and more favorable environmental profiles is ongoing.
-
Synergistic Formulations: Combining different biocides at lower concentrations to achieve a synergistic effect can enhance performance while reducing the overall environmental load.
-
Controlled Release Technologies: Advances in polymer chemistry will enable more precise control over the release of biocides, ensuring long-term protection with minimal environmental impact.
-
Biomimetic and Non-Toxic Coatings: The development of fouling-release and other non-toxic coatings that mimic natural surfaces to prevent fouling represents a promising long-term alternative to biocide-based solutions.
By continuing to innovate and rigorously evaluate new technologies, the scientific community can provide the maritime industry with effective and sustainable solutions to the persistent challenge of biofouling.
References
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Bressy, C., et al. (n.d.). What governs marine fouling assemblages on chemically-active antifouling coatings? Archimer. Retrieved from [Link]
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Takahashi, K. (2009). Release Rate of Biocides from Antifouling Paints. In: Arai, T., et al. (eds) Ecotoxicology of Antifouling Biocides. Springer, Tokyo. Retrieved from [Link]
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Dahllöf, I., et al. (2000). Monitoring and evaluation of the environmental dissipation of the marine antifoulant 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in a Danish Harbor. ResearchGate. Retrieved from [Link]
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Qian, P. Y., et al. (2017). Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012. Marine drugs, 15(9), 264. Retrieved from [Link]
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Request PDF. (n.d.). Environmental sources, fate, toxicological effects, and health risks of copper pyrithione: an overview. Retrieved from [Link]
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Maruyama, T., et al. (2001). Acute toxicity of pyrithione antifouling biocides and joint toxicity with copper to red sea bream (Pagrus major) and toy shrimp (Heptacarpus futilirostris). ResearchGate. Retrieved from [Link]
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ASTM. (2020). Standard Test Method for Determination of Copper Release Rate From Antifouling Coatings in Substitute Ocean Water. Retrieved from [Link]
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iTeh Standards. (2007). ISO 15181-2. Retrieved from [Link]
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Gallo, A., & Tosti, E. (2015). Reprotoxicity of the Antifoulant Chlorothalonil in Ascidians: An Ecological Risk Assessment. PloS one, 10(4), e0123074. Retrieved from [Link]
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ASTM. (2020). Standard Practice for Evaluating Biofouling Resistance and Physical Performance of Marine Coating Systems. Retrieved from [Link]
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Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection: Mancozeb in freshwater. Retrieved from [Link]
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Campos, B. G., et al. (2021). Occurrence, effects and environmental risk of antifouling biocides (EU PT21): Are marine ecosystems threatened?. Critical Reviews in Environmental Science and Technology, 52(15), 2759-2806. Retrieved from [Link]
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ejournal brin. (n.d.). Copper Dissolution Rate of Modified Self-Polishing Antifouling Paint with Cerium Oxide. Retrieved from [Link]
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Haque, M. N., et al. (2019). Chlorothalonil induces oxidative stress and reduces enzymatic activities of Na+/K+-ATPase and acetylcholinesterase in gill tissues of marine bivalves. PloS one, 14(4), e0214236. Retrieved from [Link]
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Esaar International Pvt. Ltd. (2023). Benefits of Copper Pyrithiones in Anti Corrosive Paints. Retrieved from [Link]
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Ytreberg, E., et al. (2021). Investigation of critical copper release rates for dose optimization of antifouling coatings. ResearchGate. Retrieved from [Link]
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MDPI. (2022). Assessing the Ecotoxicity of Copper and Polycyclic Aromatic Hydrocarbons: Comparison of Effects on Paracentrotus lividus and Botryllus schlosseri, as Alternative Bioassay Methods. Retrieved from [Link]
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Campos, B. G., et al. (2021). Preliminary Findings on the Bioaccumulation and Marine Trophic Transfer of the Antifouling Biocide DCOIT in Soluble and Nanostructured Forms. MDPI. Retrieved from [Link]
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Genter, R. B. (2014). Environmental Fate and Toxicology of Chlorothalonil. ResearchGate. Retrieved from [Link]
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CROHMS. (n.d.). A Review of the Use of Coatings to Mitigate Biofouling in Freshwater. Retrieved from [Link]
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ResearchGate. (n.d.). The use of copper as a biocide in marine antifouling paints. Retrieved from [Link]
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Kim, Y. M., et al. (2004). Chlorothalonil-biotransformation by glutathione S-transferase of Escherichia coli. Journal of microbiology (Seoul, Korea), 42(1), 42–46. Retrieved from [Link]
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iTeh Standards. (2000). INTERNATIONAL STANDARD ISO 15181-2. Retrieved from [Link]
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ASTM. (n.d.). ASTM D6442-03 - Standard Test Method for Determination of Copper Release Rate From Antifouling. Retrieved from [Link]
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Reeder, N. L., et al. (2011). Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins. Antimicrobial agents and chemotherapy, 55(12), 5753–5760. Retrieved from [Link]
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A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Copper Pyrithione
This guide provides a comprehensive analysis of Copper Pyrithione (CPT), contrasting its well-documented potency in controlled laboratory settings with the complexities of its performance in living organisms. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic actions of CPT, details key experimental protocols, and synthesizes data to bridge the critical gap between in vitro promise and in vivo reality.
Introduction: The Duality of Copper Pyrithione
Copper Pyrithione (CPT) is a coordination complex widely recognized for its potent biocidal properties.[1] It is utilized as a broad-spectrum antifungal and antibacterial agent, most notably as an antifouling agent in marine paints, replacing the more toxic tributyltin.[1][2] Structurally, the pyrithione ligand acts as an ionophore, facilitating the transport of copper ions across cellular membranes, a critical aspect of its mechanism of action.[3][4]
While its efficacy in inhibiting the growth of fungi, bacteria, and algae is well-established, recent research has also highlighted its potential as an anticancer agent, demonstrating remarkable cytotoxicity against various cancer cell lines.[5][6] However, this high potency comes with a caveat: the translation from a petri dish to a physiological system is fraught with challenges, including off-target toxicity, bioavailability, and complex metabolic interactions. This guide will dissect these challenges by comparing its efficacy across in vitro and in vivo models.
In Vitro Efficacy: Unraveling the Mechanism of Action
In controlled in vitro environments, CPT exhibits potent cytotoxic effects across a diverse range of cell types, from microbial pathogens to human cancer cells. These studies are fundamental for elucidating the compound's mechanism of action at the cellular and molecular level.
Core Mechanism: Oxidative Stress and Mitochondrial Disruption
The primary mechanism underpinning CPT's efficacy is the induction of oxidative stress.[7][8] CPT promotes the generation of reactive oxygen species (ROS), which leads to widespread cellular damage.[5][6] This is coupled with significant mitochondrial dysfunction, further crippling the cell's energy production and pushing it towards apoptosis.[7][8] The pyrithione ligand's ability to transport copper into the cell is key; an excess of intracellular copper can catalyze damaging redox reactions, contributing to the surge in ROS.[3]
Caption: CPT's primary mechanism of action.
Anticancer Activity
In vitro studies have revealed that CPT derivatives possess potent anticancer activity, in some cases showing 1 to 2 orders of magnitude higher activity than cisplatin against pancreatic and breast cancer cell lines.[5][6] This high efficacy is coupled with good selectivity, showing lower toxicity to healthy, non-cancerous cells in the same assays.[5] A fluorescent analogue of CPT was shown to localize in the endoplasmic reticulum, a unique subcellular target for metal-based therapeutics that may open novel avenues for cancer treatment.[5][9]
| Cell Line | Compound | IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| MIA PaCa-2 (Pancreatic) | [Cu(PyS)2] | 0.25 | >100 | [3] |
| 143B (Osteosarcoma) | [Cu(PyS)2] | 0.31 | >100 | [3] |
| PANC-1 (Pancreatic) | Copper Pyrithione Derivative | Sub-micromolar activity reported | >10-fold higher | [5][6] |
| MCF-7 (Breast) | PT/CuCl2 Combination | 0.175 | Not directly compared | [10] |
Table 1: Summary of in vitro anticancer cytotoxicity of Copper Pyrithione and its derivatives.
Antimicrobial and Antifungal Spectrum
CPT exhibits broad-spectrum growth-inhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi (yeast and mold) and algae.[1][11] Its extremely low aqueous solubility is an advantage in applications like marine paints, as it ensures a slow, sustained release of the biocide.[12][13] The mechanism is similar to its anticancer effects, relying on the disruption of cellular processes through copper influx.[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTS Assay)
The causality behind choosing an MTS assay lies in its efficiency and reliability for determining cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of living cells. This protocol is self-validating through the inclusion of positive and negative controls.
-
Cell Seeding: Plate cells (e.g., MIA PaCa-2 pancreatic cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of Copper Pyrithione in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final concentrations.
-
Treatment: Treat the cells with the various concentrations of CPT. Include wells with vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: The transition from in vitro to in vivo evaluation.
Comparative Analysis: CPT vs. Alternatives
A comparison with Zinc Pyrithione (ZPT), another widely used biocide, provides valuable context for CPT's properties.
| Feature | Copper Pyrithione (CPT) | Zinc Pyrithione (ZPT) | Rationale / Insight |
| Primary Application | Marine antifouling paints [14] | Anti-dandruff shampoos, some paints [13][14] | CPT's higher stability and potency against marine organisms make it superior for this demanding application. [1][14] |
| Potency | Generally higher biocidal activity [2][14] | Effective, but often less potent than CPT [2] | The specific metal ion (copper vs. zinc) significantly influences the biocidal efficacy. |
| Mechanism | Copper ionophore, induces ROS [3][7] | Acts as a copper ionophore, increasing intracellular copper to toxic levels [4][15] | ZPT's mechanism is surprisingly dependent on the presence of ambient copper, which pyrithione transports into the cell. |
| Aqueous Solubility | Lower [13] | Higher than CPT [13] | CPT's lower solubility contributes to its longer-lasting effect in marine coatings. [13] |
| Toxicity | More toxic in aquatic models [2] | Less toxic than CPT in aquatic models [2] | The higher intrinsic toxicity of copper ions compared to zinc ions is a key factor. |
Table 2: Comparative overview of Copper Pyrithione and Zinc Pyrithione.
Conclusion and Future Perspectives
Copper Pyrithione is a molecule of stark contrasts. Its in vitro profile demonstrates exceptional potency as a broad-spectrum biocide and a promising anticancer agent, driven by a well-defined mechanism of ROS-induced cell death. [1][5]This potency is successfully harnessed in in vivo antifouling applications where its low solubility and high efficacy are advantageous.
However, the path toward therapeutic applications is obstructed by significant in vivo toxicity, particularly neurotoxicity, which is observed at concentrations far below those required for general cytotoxicity. [7][8]This underscores a critical lesson for drug development: an isolated in vitro system, while invaluable for mechanistic discovery, cannot predict the complex interplay of a compound within a whole organism.
Future research should focus on two key areas:
-
Derivative Synthesis: Designing new CPT analogues that retain high cytotoxicity against target cells (e.g., cancer) while minimizing off-target effects. This could involve modifying the pyrithione ligand to alter its lipophilicity or subcellular targeting. [16]2. Advanced In Vitro Models: Employing more sophisticated in vitro systems, such as organoids or "organ-on-a-chip" technology, to better predict in vivo toxicity and efficacy early in the development pipeline, helping to bridge the gap between the petri dish and the patient.
By understanding the dichotomy between its in vitro power and in vivo challenges, the scientific community can better direct the future applications of Copper Pyrithione, maximizing its benefits while mitigating its risks.
References
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(2023). Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress. ResearchGate. [Link]
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Kim, W., et al. (2023). Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress. PubMed. [Link]
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Kim, W., et al. (2023). Copper pyrithione and zinc pyrithione induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress. PubMed Central. [Link]
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A Comparative Guide to the Long-Term Effectiveness of Copper Pyrithione Antifouling Coatings
For researchers, scientists, and drug development professionals engaged in the marine and coatings industries, the selection of an effective and durable antifouling agent is paramount. This guide provides an in-depth technical comparison of Copper Pyrithione (CuPT) coatings, evaluating their long-term performance against other common alternatives. The information presented herein is a synthesis of experimental data and field-proven insights, designed to inform the development of next-generation antifouling technologies.
Introduction to Copper Pyrithione: Mechanism and Properties
Copper Pyrithione is a broad-spectrum biocide widely used in marine antifouling paints to prevent the accumulation of organisms such as algae, barnacles, and mussels on submerged surfaces.[1] Its efficacy stems from the controlled release of copper ions and the pyrithione molecule, which work synergistically to disrupt cellular processes in marine organisms, thereby inhibiting their settlement and growth.[1]
A key characteristic of Copper Pyrithione is its low solubility in water, which contributes to its extended period of antimicrobial activity and makes it particularly suitable for applications requiring long-lasting protection.[2] This slow-release mechanism ensures a consistent and prolonged defense against biofouling.
Antifouling Mechanism of Copper Pyrithione
The antifouling action of Copper Pyrithione is a multi-faceted process. The pyrithione molecule acts as an ionophore, facilitating the transport of copper ions across the cell membranes of fouling organisms. Once inside the cell, these copper ions can disrupt enzymatic activity and other vital cellular functions, leading to toxicity and the prevention of settlement.
Caption: Antifouling mechanism of Copper Pyrithione.
Comparative Performance Analysis
The long-term effectiveness of an antifouling coating is determined by several factors, including its resistance to a wide range of fouling organisms, the durability of the coating matrix, and the rate at which the biocide is released.
Copper Pyrithione vs. Zinc Pyrithione
Copper Pyrithione and Zinc Pyrithione (ZPT) are often compared due to their similar chemical structures. However, their performance in marine environments differs significantly. Copper Pyrithione is more stable and less readily removed from the dry coating film in an aqueous marine environment, leading to longer-lasting antifouling performance.[3]
A critical factor to consider is the phenomenon of transchelation. In copper-rich environments such as seawater, Zinc Pyrithione can be converted to the more stable and more toxic Copper Pyrithione.[1] This conversion can result in up to 50% of the nominal ZPT being transformed into CuPT, a factor that must be considered in the environmental risk assessment of ZPT-based paints.[1]
| Feature | Copper Pyrithione (CuPT) | Zinc Pyrithione (ZPT) |
| Chemical Stability | Higher stability in marine environments.[3] | Less stable; can undergo transchelation to CuPT in the presence of copper ions.[1] |
| Water Solubility | Lower solubility, leading to a slower, more sustained release.[2] | Higher solubility, resulting in a faster release and potentially shorter effective lifespan. |
| Antifouling Efficacy | Broad-spectrum activity against a wide range of marine organisms.[1] | Also broad-spectrum, but its effectiveness can be influenced by its conversion to CuPT. |
| Environmental Fate | Photodegradable, with half-lives ranging from 7 to 45 minutes depending on light intensity. Stable for over 48 hours in dark or turbid waters.[1] | Also photodegradable with similar half-lives to CuPT.[1] |
Copper Pyrithione vs. Other Antifouling Technologies
Copper Pyrithione is often used in conjunction with other biocides, such as cuprous oxide and zineb, to broaden the spectrum of antifouling activity.[2] The combination of multiple biocides can create a synergistic effect, enhancing the overall performance of the coating.[4]
Foul-release coatings, which are biocide-free, represent an alternative approach to antifouling. These coatings create a low-friction surface that prevents the firm attachment of marine organisms, which are then removed by the motion of the vessel through the water. While environmentally attractive, their effectiveness is highly dependent on the vessel's activity level.
Environmental Fate and Trustworthiness
A crucial aspect of a biocide's viability is its environmental impact. Both Copper Pyrithione and Zinc Pyrithione are known to be photodegradable, breaking down into less toxic substances when exposed to sunlight.[1] In natural seawater and sediment-supplemented seawater, the growth inhibition of marine diatoms by CuPT and ZPT is significantly reduced, corresponding to their rapid degradation rates.[5]
The primary degradation product of pyrithiones is 2-Pyridine sulfonic acid (PSA), which has been shown to have no observable effect on aquatic organisms at concentrations at least three orders of magnitude higher than those of the parent compounds.[5] This rapid degradation and the lower toxicity of the byproducts contribute to the environmental safety profile of pyrithione-based antifouling agents compared to older technologies like organotin-based paints.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of performance claims, standardized testing methodologies are essential. The following are key experimental protocols for evaluating the long-term effectiveness of antifouling coatings.
Static Immersion Testing (ASTM D3623-78a)
This method is a screening test for evaluating antifouling coating systems in shallow marine environments.[6]
Objective: To assess the resistance of a coating to biofouling under static conditions.
Procedure:
-
Test Panel Preparation: Steel panels are prepared and coated with the antifouling system under evaluation, alongside a standard control panel of known performance.[6]
-
Immersion: The panels are immersed in a shallow marine environment at depths between 0.3 and 3.0 meters.[6]
-
Inspection: Panels are periodically inspected and rated for the extent of fouling by various organisms (e.g., algae, barnacles, tunicates).[6]
-
Fouling Resistance Rating: A fouling resistance rating is calculated based on the percentage of the panel surface covered by fouling organisms.[6]
Caption: Workflow for Static Immersion Testing (ASTM D3623-78a).
Erosion Testing of Self-Polishing Coatings (ASTM D4938-89)
This test method determines the erosion rates of marine antifouling paint systems in flowing seawater, which is crucial for self-polishing coatings.[7]
Objective: To measure the rate at which an ablative antifouling coating erodes under hydrodynamic stress.
Procedure:
-
Panel Preparation: Steel panels are coated with the antifouling system.[7]
-
High-Velocity Channel: The panels are placed in a high-velocity water channel, parallel to the water flow.[7]
-
Thickness Measurement: Coating thickness is measured at specified time intervals.[8]
-
Erosion Rate Calculation: The erosion rate is calculated from the change in coating thickness over time.[8]
Accelerated Weathering Testing (ISO 16474)
This standard specifies methods for exposing coatings to artificial weathering to predict their long-term durability.[9]
Objective: To simulate the effects of outdoor weathering (sunlight, heat, moisture) in a controlled laboratory setting.
Procedure:
-
Sample Exposure: Coated specimens are exposed to a xenon-arc lamp, which simulates the solar spectrum, in a test chamber.[10]
-
Controlled Environment: Temperature, humidity, and water spray cycles are controlled to mimic different environmental conditions.[10]
-
Property Evaluation: Changes in the coating's properties, such as color, gloss, and adhesion, are measured at intervals.[11]
Caption: Workflow for Accelerated Weathering Testing (ISO 16474).
Conclusion and Future Perspectives
Copper Pyrithione stands out as a highly effective and long-lasting antifouling agent, offering superior stability compared to Zinc Pyrithione in marine applications. Its slow-release mechanism and broad-spectrum efficacy make it a valuable component in modern antifouling coatings. The environmental profile of Copper Pyrithione is favorable compared to older biocides, with rapid degradation into less toxic byproducts.
While this guide provides a comprehensive comparison based on available data, there is a need for more long-term, direct comparative field studies (beyond 24 months) to fully quantify the performance differences between Copper Pyrithione coatings and the full range of alternative technologies under various real-world conditions. Future research should also focus on optimizing the synergistic effects of Copper Pyrithione with other biocides and developing novel coating formulations that further enhance its durability and minimize environmental impact.
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Yebra, D. M., et al. "Zinc Pyrithione (ZnPT) as an Antifouling Biocide in the Marine Environment—a Literature Review of Its Toxicity, Environmental Fates, and Analytical Methods." ResearchGate, 24 Dec. 2019. [Link]
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"Pyrithiones as antifoulants: environmental fate and loss of toxicity." ResearchGate, Aug. 2025. [Link]
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ASTM D3623-78a(2020). "Standard Test Method for Testing Antifouling Panels in Shallow Submergence." ASTM International, 10 Aug. 2020. [Link]
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ASTM D4938-89 (Reapproved 2013). "Standard Test Method for Erosion Testing of Antifouling Paints Using High Velocity Water." ASTM International, 1 June 2013. [Link]
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"Synergistic toxic effects of zinc pyrithione and copper to three marine species: Implications on setting appropriate water quality criteria." ResearchGate, Aug. 2025. [Link]
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A Comparative Toxicological Assessment: Copper Pyrithione vs. Copper Sulfate
Introduction
Copper compounds have long been utilized for their potent biocidal properties, finding widespread application in antifouling paints for marine vessels, algaecides in water treatment, and fungicides in agriculture. Among these, copper sulfate (CuSO₄), an inorganic salt, represents a traditional and extensively studied option.[1] In contrast, copper pyrithione (CuPT), an organometallic complex, has emerged as a more modern alternative, particularly in antifouling coatings, often replacing the now heavily restricted tributyltin.[2] While both compounds derive their primary efficacy from the copper ion, the organic ligand in CuPT significantly alters its biological interactions and, consequently, its toxicological profile. This guide provides a detailed, evidence-based comparison of the toxicity of Copper Pyrithione and copper sulfate, aimed at researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative ecotoxicity, and mammalian cell effects, supported by experimental data and standardized protocols.
Section 1: Mechanisms of Toxic Action
The toxicity of any compound is fundamentally dictated by its molecular interactions within a biological system. While both CuPT and CuSO₄ deliver bioactive copper ions, their pathways of cellular uptake and subsequent intracellular targets differ significantly, leading to distinct toxicological outcomes.
Copper Sulfate: As a simple inorganic salt, copper sulfate readily dissociates in aqueous environments to release cupric ions (Cu²⁺).[1] The primary mechanism of toxicity for CuSO₄ is the direct action of these free copper ions.[3]
-
Oxidative Stress: Cu²⁺ is a redox-active metal that can participate in Fenton-like reactions, catalyzing the production of highly reactive hydroxyl radicals from hydrogen peroxide.[3] This leads to significant oxidative stress, causing damage to lipids, proteins, and DNA.
-
Protein Denaturation: Copper ions have a high affinity for functional groups in proteins, particularly sulfhydryl (-SH) groups found in amino acids like cysteine.[1] Binding of copper to these groups can disrupt protein structure and inactivate critical enzymes, leading to widespread cellular dysfunction.[1][3] In cases of acute poisoning, this can manifest as intravascular hemolysis due to oxidative damage to red blood cells and inactivation of protective enzymes like glutathione reductase.[3][4]
Copper Pyrithione: CuPT is a coordination complex where a copper ion is chelated by two pyrithione ligands. This structure makes the compound more lipophilic than inorganic copper salts, facilitating its passage across biological membranes.[5] The pyrithione ligand itself acts as an ionophore, effectively "shuttling" copper ions into the cell, leading to a rapid increase in intracellular copper concentration.[5]
-
Mitochondrial Targeting: A primary target of CuPT-induced toxicity is the mitochondrion.[2][6] The influx of copper disrupts the mitochondrial membrane potential and inhibits the electron transport chain, leading to a collapse in cellular energy (ATP) production and a surge in reactive oxygen species (ROS) generation.[7]
-
Disruption of Cellular Homeostasis: The ionophoric action of pyrithione is not limited to copper. It can disrupt the transport of other essential ions, leading to a breakdown of cellular pH gradients and overall homeostasis.[2][6]
-
Proteasome Inhibition: Recent studies have shown that CuPT can inhibit the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular quality control.[6] This distinct mechanism contributes to its cytotoxicity and is an area of interest for potential therapeutic applications.[8]
Caption: Comparative mechanisms of toxicity for Copper Sulfate and Copper Pyrithione.
Section 2: Comparative Ecotoxicity
The environmental impact of biocides is a critical consideration, particularly for compounds used in antifouling applications that are directly released into aquatic ecosystems.[2] Experimental data consistently demonstrates that Copper Pyrithione is significantly more toxic to a wide range of aquatic organisms than copper sulfate, even at equivalent copper concentrations.[6][9] This heightened toxicity is attributed to the enhanced bioavailability of copper facilitated by the pyrithione ligand.[10]
A study on rainbow trout (Oncorhynchus mykiss) larvae provides a stark comparison: exposure to 10 µg/L of copper from CuPT resulted in 99% mortality, whereas the same copper concentration from CuSO₄ caused only 4% mortality.[9] Similarly, in juvenile rainbow trout, a 16-day exposure to 10 µg/L of copper from CuPT induced 38% mortality, while no mortality was observed in the group exposed to the same concentration from CuSO₄.[10] This research highlights that the toxicity of copper in the form of CuPT is substantially higher than that of ionic copper from CuSO₄.[6][10]
| Organism/Endpoint | Copper Pyrithione (CuPT) | Copper Sulfate (CuSO₄) | Reference |
| Fish | |||
| Rainbow Trout (O. mykiss) Larvae (8-day mortality) | 99% at 10 µg/L (as Cu) | 4% at 10 µg/L (as Cu) | [9] |
| Rainbow Trout (O. mykiss) Juveniles (16-day mortality) | 38% at 10 µg/L (as Cu) | No mortality at 10 µg/L (as Cu) | [10] |
| Black Fish (Capoeta fusca) (96-h LC50) | Data not available | 6.9 mg/L | [11] |
| Invertebrates | |||
| Marine Polychaete (P. nuntia) (14-day LC50) | 0.06 mg/L | Data not available | [12] |
| Sea Urchin (P. lividus) (Embryotoxicity EC50) | 13.58 µg/L | Data not available | [6] |
| Algae/Plants | |||
| Marine Diatom (A. coffeaeformis) (Growth Inhibition) | 80% inhibition at 0.1 mg/L | Data not available | [2] |
| Duckweed (Lemna sp.) (7-day EC50) | 77-140 µg/L | Data not available | [2] |
LC50: Lethal concentration for 50% of the population. EC50: Effective concentration for 50% effect.
The data clearly indicates that CuPT is toxic to aquatic life at concentrations in the microgram-per-liter (µg/L) range, levels that can be reached in marine environments with high vessel traffic.[2] Its effects are broad, impacting the development, reproduction, and survival of microorganisms, plants, invertebrates, and fish.[2][6]
Section 3: Mammalian and In Vitro Toxicity
While environmental toxicity is a primary concern for antifouling agents, understanding mammalian toxicity is crucial for assessing human health risks and for potential therapeutic development.
Copper Sulfate: Ingestion of copper sulfate can cause severe irritation to the digestive system, leading to vomiting, which may limit systemic absorption.[1] However, large doses can lead to tissue corrosion, shock, and significant damage to blood cells, the liver, and kidneys.[1][13] The acute oral LD50 in rats ranges from 300 to 482 mg/kg, classifying it as moderately toxic upon ingestion.[1][14][15][16]
Copper Pyrithione: The mammalian toxicity of CuPT is less characterized than that of CuSO₄, but in vitro studies point towards a high degree of cytotoxicity.[17] Recent research on human neuronal and astrocytic co-cultures demonstrated that CuPT induces cytotoxicity in a dose-dependent manner, with neurotoxic effects observed at concentrations as low as ~200 nM.[7] The primary mechanism was identified as the induction of mitochondrial dysfunction and oxidative stress.[7] This high in vitro potency suggests that while it may have therapeutic potential in controlled applications like anticancer agents, it also poses a significant risk in cases of unintended human exposure.[8][18]
| Endpoint | Copper Pyrithione (CuPT) | Copper Sulfate (CuSO₄) | Reference |
| Acute Oral LD50 (Rat) | Data not available | 300 - 482 mg/kg | [1][14][15][16] |
| In Vitro Cytotoxicity (Human Neuronal/Astrocyte Co-culture) | Cytotoxic at ~400 nM | Data not available | [7] |
| In Vitro Neurotoxicity (Human Neuronal/Astrocyte Co-culture) | Neurotoxic at ~200 nM | Data not available | [7] |
Section 4: Standardized Toxicity Testing Protocols
To ensure data comparability and regulatory acceptance, toxicity testing must follow standardized protocols. Below are outlines for two fundamental experimental workflows: an acute aquatic toxicity test and an in vitro cytotoxicity assay.
This protocol is designed to determine the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a short exposure period.
Causality of Experimental Choices:
-
Test Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are chosen for their sensitivity, short life cycle, and extensive use in toxicological research, providing a robust dataset for comparison.
-
Exposure Duration: A 96-hour period is standard for acute tests, allowing sufficient time for the toxicant to be absorbed and exert its effects without entering the chronic phase.[19]
-
Concentration Range: A geometric series of concentrations is used to ensure that a clear dose-response curve can be established, which is essential for accurate LC50 calculation.
-
Semi-static Renewal: The test solution is renewed every 24-48 hours to maintain the concentration of the test substance, which is particularly important for compounds like CuPT that may degrade, and to replenish dissolved oxygen.
Caption: Workflow for an OECD 203-compliant acute fish toxicity test.
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20] A reduction in metabolic activity is indicative of cytotoxicity.
Causality of Experimental Choices:
-
Cell Line: A human cell line like HEK293 (embryonic kidney) or SH-SY5Y (neuroblastoma) is used to provide data relevant to human health. The choice depends on the specific organ toxicity being investigated.[21]
-
Endpoint: The MTT assay measures the activity of mitochondrial reductase enzymes.[20] This is a sensitive indicator of cellular health, as mitochondrial function is often one of the first processes to be compromised by toxic compounds.
-
Plate Reader: A spectrophotometer is used for high-throughput, quantitative measurement of the colored formazan product, allowing for the efficient screening of multiple concentrations and replicates.
Caption: Workflow for a standard MTT in vitro cytotoxicity assay.
Conclusion and Future Perspectives
The available evidence unequivocally demonstrates that Copper Pyrithione exhibits significantly higher toxicity than copper sulfate across a range of biological systems, from aquatic organisms to mammalian cells in vitro. This is primarily due to the ionophoric nature of the pyrithione ligand, which enhances the cellular uptake of copper, leading to potent effects at much lower concentrations. While the efficacy of CuPT as an antifouling agent is clear, its pronounced ecotoxicity raises significant environmental concerns that necessitate careful risk assessment and regulation.[6][10]
For researchers, the distinct mechanisms of action—particularly the mitochondrial targeting and proteasome inhibition by CuPT—offer fertile ground for further investigation. For drug development professionals, the high cytotoxicity of CuPT, while a concern for general safety, may also present opportunities. Its ability to induce oxidative stress and disrupt key cellular pathways is being explored for anticancer applications, where high potency against target cells is desirable.[8] Future research should focus on developing more targeted delivery systems to harness its cytotoxic potential while minimizing off-target effects and systemic toxicity. A comprehensive understanding of the long-term, sublethal impacts of both compounds on ecosystems and human health remains a critical area for continued scientific inquiry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
